molecular formula C7H7Cl2FN2 B15131979 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine

4,6-Dichloro-5-fluoro-2-isopropylpyrimidine

Katalognummer: B15131979
Molekulargewicht: 209.05 g/mol
InChI-Schlüssel: CEXQVJMMOGOAQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dichloro-5-fluoro-2-isopropylpyrimidine is a useful research compound. Its molecular formula is C7H7Cl2FN2 and its molecular weight is 209.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C7H7Cl2FN2

Molekulargewicht

209.05 g/mol

IUPAC-Name

4,6-dichloro-5-fluoro-2-propan-2-ylpyrimidine

InChI

InChI=1S/C7H7Cl2FN2/c1-3(2)7-11-5(8)4(10)6(9)12-7/h3H,1-2H3

InChI-Schlüssel

CEXQVJMMOGOAQZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NC(=C(C(=N1)Cl)F)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis and Process Optimization of 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Chemical Development Professionals

As a highly versatile halopyrimidine, 4,6-dichloro-5-fluoro-2-isopropylpyrimidine serves as a critical electrophilic building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and next-generation agrochemicals [1]. Its unique substitution pattern—featuring an electron-donating isopropyl group at C2, a highly electronegative fluorine at C5, and two reactive chlorides at C4 and C6—makes it an ideal substrate for regioselective Nucleophilic Aromatic Substitution ( SN​Ar ).

This whitepaper details the end-to-end synthesis of this molecule, focusing on mechanistic causality, self-validating experimental protocols, and process optimization.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the pyrimidine core relies on a classic [N−C−N+C−C−C] cyclocondensation. Rather than attempting late-stage fluorination—which is notoriously unselective and hazardous—the fluorine atom is introduced via the starting material, diethyl fluoromalonate. The C2 isopropyl group is installed using isobutyramidine.

The synthesis is inherently a two-stage process:

  • Cyclocondensation to form the pyrimidine ring (yielding a 4,6-diol/dione tautomer).

  • Deoxychlorination to convert the hydroxyl/carbonyl oxygens into reactive chloride leaving groups.

Retrosynthesis A Isobutyramidine HCl (C3-N-C-N fragment) C 5-Fluoro-2-isopropyl pyrimidine-4,6-diol A->C NaOMe, MeOH Reflux, 4-6h B Diethyl Fluoromalonate (C-C(F)-C fragment) B->C D 4,6-Dichloro-5-fluoro- 2-isopropylpyrimidine C->D POCl3, PhNMe2 110°C, 6-8h

Figure 1: Retrosynthetic workflow from amidine and malonate precursors to the halopyrimidine.

Experimental Workflows: A Self-Validating Approach

In process chemistry, a protocol must be more than a list of instructions; it must be a self-validating system . This means incorporating integrated thermodynamic checkpoints and physical phase changes that prevent progression to the next step unless specific chemical criteria are met.

2.1 Stage 1: Cyclocondensation (Pyrimidine Ring Construction)

Causality of Reagent Selection: Sodium methoxide (NaOMe) is selected as the base because its pKa​ is perfectly suited to fully deprotonate the isobutyramidine hydrochloride (freeing the nucleophilic nitrogens) and to enolize the diethyl fluoromalonate. Methanol is used as the solvent to maintain a homogeneous reaction matrix and prevent competing hydrolysis of the malonate ester.

Step-by-Step Protocol:

  • Initiation: Charge a glass-lined reactor with anhydrous Methanol (10 volumes) and NaOMe (3.0 eq). Cool to 0–5°C.

  • Amidine Free-Basing: Slowly add Isobutyramidine Hydrochloride (1.0 eq). Note: This neutralization is exothermic; control addition rate to maintain internal temperature <10°C.

  • Condensation: Add Diethyl fluoromalonate (1.05 eq) dropwise over 30 minutes.

  • Thermal Maturation: Heat the reaction mixture to reflux (approx. 65°C) for 4–6 hours.

  • Solvent Swap: Concentrate the mixture under reduced pressure to remove methanol, then dissolve the crude sodium salt residue in DI water.

  • Self-Validating Isolation: Slowly acidify the aqueous solution with 6M HCl to pH 2.0–2.5. Filter the resulting dense white precipitate, wash with cold water, and dry under vacuum at 50°C to yield 5-fluoro-2-isopropylpyrimidine-4,6-diol .

The Self-Validation Checkpoint: The acidification step inherently validates the reaction's success. The target diol has a pKa​ of ~4.5. At basic pH, it remains completely soluble as a sodium salt. The sudden, massive precipitation of a white solid at pH 2.5 is a binary, physical confirmation of cyclization. If the reaction failed, the highly water-soluble unreacted amidine and hydrolyzed malonate would remain in solution, yielding no precipitate.

2.2 Stage 2: Deoxychlorination (Aromatization & Halogenation)

Causality of Reagent Selection: Phosphorus oxychloride ( POCl3​ ) acts as both the chlorinating agent and the solvent. However, POCl3​ alone is kinetically sluggish. The addition of N,N -dimethylaniline ( PhNMe2​ ) is critical; it acts as a nucleophilic catalyst, forming a highly reactive Vilsmeier-type intermediate that rapidly activates the pyrimidinol oxygen [1].

Mechanism Step1 4,6-Dihydroxy Pyrimidine (Tautomerization to Dione) Step2 Activation by POCl3 (Phosphorodichloridate Formation) Step1->Step2 + POCl3 / N,N-Dimethylaniline Step3 Nucleophilic Attack by Cl- (Addition-Elimination / SNAr) Step2->Step3 + Cl- (from catalyst complex) Step4 4,6-Dichloro Product (Regenerated Aromaticity) Step3->Step4 - PO2Cl2- (Leaving Group)

Figure 2: Mechanistic pathway of deoxychlorination via Vilsmeier-type activation and SNAr.

Step-by-Step Protocol:

  • Activation: Charge the reactor with 5-fluoro-2-isopropylpyrimidine-4,6-diol (1.0 eq) and POCl3​ (5.0 eq).

  • Catalysis: Add N,N -dimethylaniline (0.5 eq) dropwise at room temperature.

  • Chlorination: Heat the mixture to 110°C for 6–8 hours. In-process control (GC-MS) should indicate >95% conversion of the diol and mono-chloro intermediates [1].

  • Distillation: Distill off excess POCl3​ under reduced pressure (60°C, 15 mmHg) to recover the reagent and prevent violent downstream hydrolysis [1].

  • Self-Validating Quench: Slowly pour the concentrated residue into a mixture of crushed ice and Dichloromethane (DCM).

  • Isolation: Separate the phases. Wash the organic layer with saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate to yield 4,6-dichloro-5-fluoro-2-isopropylpyrimidine as a pale yellow oil/low-melting solid.

The Self-Validation Checkpoint: The biphasic aqueous quench serves as the validation layer. The target dichloro compound is highly lipophilic and lacks hydrogen-bond donors, partitioning exclusively into the organic phase. Conversely, the reaction byproducts (phosphoric acid derivatives, dimethylaniline hydrochloride) partition strictly into the aqueous phase. A clean phase separation with high organic mass recovery validates the complete conversion of the hydrophilic diol to the hydrophobic dichloro product.

Process Optimization & Quantitative Data

To scale this synthesis for API manufacturing, optimizing the deoxychlorination step is paramount. The table below summarizes the quantitative data driving the selection of N,N -dimethylaniline over other catalytic systems.

EntryChlorinating AgentCatalystTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1 POCl3​ (5.0 eq)None1101272.461.0
2 POCl3​ (5.0 eq)Pyridine (0.5 eq)110889.182.5
3 POCl3​ (5.0 eq) N,N -Dimethylaniline (0.5 eq) 110 6 >99.0 94.2
4 SOCl2​ (5.0 eq)DMF (0.1 eq)801245.035.8

Data Interpretation: Entry 3 demonstrates that the steric profile and basicity of N,N -dimethylaniline provide the optimal balance for Vilsmeier complex formation without causing competing side reactions, achieving >95% conversion in the shortest timeframe [1].

Downstream SNAr Reactivity

The resulting 4,6-dichloro-5-fluoro-2-isopropylpyrimidine is primed for downstream functionalization. Because the pyrimidine ring is highly electron-deficient—exacerbated by the inductive electron-withdrawing effect of the C5 fluorine—the C4 and C6 chlorides are highly susceptible to nucleophilic attack by amines, alkoxides, or thiolates.

Due to the molecule's symmetry, the first substitution (e.g., with an amine to form a 4-amino-6-chloro derivative) occurs rapidly at room temperature. The second substitution requires elevated temperatures, allowing chemists to synthesize unsymmetrically substituted pyrimidines with absolute regiocontrol—a vital feature in the rational design of targeted kinase inhibitors.

References
  • Buy 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine (EVT-15267658) EvitaChem

Technical Whitepaper: Process Chemistry and Synthetic Applications of 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,6-Dichloro-5-fluoro-2-isopropylpyrimidine (CAS: 1379294-39-9) is a highly versatile halopyrimidine building block characterized by its unique halogenated and isopropyl-substituted structure[1]. In the rational design of advanced therapeutics and agrochemicals, this scaffold is prized for the highly tunable reactivity of its C4 and C6 chlorine atoms. These sites serve as orthogonal handles for sequential nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions[1]. This guide provides an in-depth mechanistic analysis of its physicochemical properties, scalable synthesis, and downstream functionalization protocols.

Physicochemical Profiling & Structural Logic

The molecular architecture of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine is engineered to impart specific electronic and steric effects to downstream molecules:

  • C2-Isopropyl Group : Imparts lipophilicity (enhancing membrane permeability in drug design) and provides steric shielding that directs incoming nucleophiles away from the C2 position.

  • C5-Fluorine : Acts as a powerful σ -electron-withdrawing group. It lowers the pKa of adjacent functional groups in final products and significantly increases the electrophilicity of the C4 and C6 positions, accelerating SNAr reactions.

  • C4/C6 Chlorides : Serve as excellent leaving groups. Because the molecule is symmetric, initial attack at either C4 or C6 yields the same mono-substituted intermediate.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine
CAS Number 1379294-39-9[2]
Molecular Formula C7H7Cl2FN2[2]
Molecular Weight 209.05 g/mol [2]
SMILES CC(C)c1nc(Cl)c(F)c(Cl)n1[2]
Appearance Solid / Crystalline substance[1]
Solubility Soluble in DMSO, acetone, DCM; limited in water[1]

Process Chemistry: Scalable Synthesis Protocol

The industrial synthesis of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine relies on the exhaustive chlorination of its dihydroxy precursor (often represented in its tautomeric lactam form)[1]. The protocol below outlines a self-validating, one-pot chlorination sequence optimized for high yield and process safety.

Protocol 1: Catalytic Chlorination via Phosphorus Oxychloride (POCl₃)
  • Reactor Charging : Equip a dry, nitrogen-flushed reactor with 5-fluoro-2-isopropylpyrimidine-4,6-diol (1.0 eq).

  • Reagent Addition : Slowly add phosphorus oxychloride (POCl₃, 5.0 eq) at ambient temperature.

    • Causality: POCl₃ functions as both the chlorinating agent and the reaction solvent. The large excess ensures a stirrable slurry and drives the equilibrium toward the chlorinated product[1].

  • Catalytic Activation : Add N,N-dimethylaniline (0.5 eq) dropwise.

    • Causality: This is a critical mechanistic step. N,N-dimethylaniline acts as a nucleophilic catalyst, reacting with POCl₃ to form a highly electrophilic Vilsmeier-Haack type intermediate. This significantly lowers the activation energy required to convert the strongly hydrogen-bonded hydroxyl groups into chlorides[1].

  • Thermal Processing : Ramp the internal temperature to 110°C and maintain reflux for 6–8 hours[1]. Monitor the reaction progression via HPLC until >95% conversion is achieved.

  • Solvent Exchange & Quench (Safety Critical) : Distill the excess POCl₃ under reduced pressure (60°C, 15 mmHg)[1]. Carefully quench the concentrated, viscous residue by pouring it over crushed ice/water with vigorous stirring.

    • Causality: POCl₃ reacts violently and exothermically with water. Pre-distillation minimizes the thermal spike during the quench, preventing the hydrolysis of the newly formed C-Cl bonds back to hydroxyls.

  • Isolation : Extract the aqueous mixture with dichloromethane (DCM). Wash the organic layer with cold saturated NaHCO₃ to neutralize residual acids, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crystalline product.

Synthesis A Precursor 5-Fluoro-2-isopropyl pyrimidine-4,6-diol B Chlorination POCl3 + Catalyst (110°C, 6-8h) A->B Reagents C Activation Vilsmeier Intermediate B->C N,N-Dimethylaniline D Target Compound 4,6-Dichloro-5-fluoro- 2-isopropylpyrimidine C->D Workup & Isolation

Figure 1: Catalytic chlorination workflow of 5-fluoro-2-isopropylpyrimidine-4,6-diol using POCl3.

Reactivity Profile: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic value of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine lies in its SNAr reactivity[1]. The electron-deficient pyrimidine core, further activated by the C5-fluorine, makes the C4/C6 chlorides highly susceptible to nucleophilic attack by amines, alcohols, and thiols.

The challenge in this workflow is preventing over-reaction (di-substitution). The protocol below leverages temperature control and stoichiometric precision to isolate the mono-substituted intermediate.

Protocol 2: Regioselective Mono-Amination
  • Setup : Dissolve 4,6-dichloro-5-fluoro-2-isopropylpyrimidine (1.0 eq) in a polar aprotic solvent (e.g., anhydrous THF or DMF) and cool to 0°C using an ice bath.

  • Amine & Base Addition : Add the primary amine nucleophile (1.05 eq) followed by N,N-diisopropylethylamine (DIPEA, 1.5 eq).

    • Causality: DIPEA acts as a non-nucleophilic "proton sponge." It neutralizes the HCl byproduct generated during the reaction, preventing the starting amine from protonating and precipitating out of solution as an unreactive hydrochloride salt.

  • Reaction Incubation : Stir the mixture at 0°C for 2 hours, then allow it to slowly warm to room temperature.

    • Causality: At 0°C, the thermal energy is only sufficient for the first substitution. Once the first amine is installed, its electron-donating nature (via resonance) partially deactivates the pyrimidine ring, making the second chloride much less reactive. This electronic differentiation is the key to achieving >90% regioselectivity for the mono-substituted product.

  • Workup : Dilute the reaction with ethyl acetate and wash extensively with brine.

    • Causality: Brine washing effectively partitions the highly polar DMF and DIPEA-HCl salts into the aqueous layer, leaving the pure mono-aminated intermediate in the organic phase.

SNAr Core 4,6-Dichloro-5-fluoro- 2-isopropylpyrimidine Meisenheimer Meisenheimer Complex (F-Stabilized) Core->Meisenheimer Nucleophilic Attack Nuc Nucleophile (R-NH2) + DIPEA Base (0°C) Nuc->Meisenheimer Addition Product Mono-Substituted C4-Amine Intermediate Meisenheimer->Product Chloride Elimination

Figure 2: Regioselective SNAr reaction pathway yielding a mono-substituted intermediate.

Applications in Advanced Therapeutics and Agrochemicals

The unique steric and electronic profile of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine makes it an invaluable precursor in several domains:

  • Pharmaceutical Development : It is heavily utilized as an intermediate in the synthesis of small-molecule kinase inhibitors and antiviral agents[1]. The C5-fluorine often enhances the metabolic stability of the final drug by blocking cytochrome P450-mediated oxidation at that specific position.

  • Agricultural Chemicals : The halopyrimidine scaffold is a core pharmacophore in modern crop protection agents, serving as a precursor for developing targeted herbicides and broad-spectrum fungicides[1].

  • Biochemical Probes : Due to its structural similarity to natural nucleobases, derivatives of this compound are employed in mechanistic studies exploring nucleic acid interactions and enzyme active-site mapping[1].

References

  • [1] Title: Buy 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine (EVT-15267658) Source: EvitaChem URL:

  • [2] Title: 4,6-dichloro-5-fluoro-2-(propan-2-yl)pyrimidine Source: Molport URL:

Sources

Spectroscopic Characterization of 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4,6-dichloro-5-fluoro-2-isopropylpyrimidine (CAS: 1379294-39-9) is a highly functionalized halopyrimidine that serves as a critical intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs), particularly in the development of antiviral and anticancer agents[1][2]. Because of its dense halogenation and lack of exchangeable protons, standard characterization workflows often yield ambiguous results if not properly optimized.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind the spectroscopic behavior of this molecule. By understanding the electronic withdrawing effects of the halogens and the specific spin-spin coupling pathways, researchers can establish a self-validating analytical system to confirm structural integrity and purity with absolute confidence.

Chemical Context & Analytical Strategy

The pyrimidine ring of this molecule is heavily electron-deficient. The presence of chlorine atoms at C4 and C6, combined with a fluorine atom at C5, creates a highly electrophilic core primed for nucleophilic aromatic substitution (S_NAr)[1].

From an analytical perspective, this structure dictates our instrumental choices:

  • Why EI-MS over ESI-MS? The molecule lacks basic amines or acidic functionalities, making it virtually "invisible" to standard Electrospray Ionization (ESI). We must use Electron Ionization (EI) to forcefully generate a molecular radical cation.

  • Why is 19F NMR critical? Fluorine’s 100% natural abundance and high gyromagnetic ratio make it an exceptionally sensitive probe for the electronic environment of the pyrimidine core, particularly given the recent advancements in relaxation-optimized 19F probes[3].

Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry & IR Sample 4,6-dichloro-5-fluoro- 2-isopropylpyrimidine (CAS: 1379294-39-9) NMR_Prep Sample Prep: Dissolve in CDCl3 Sample->NMR_Prep MS_Prep Sample Prep: Neat / Dilute in Hexane Sample->MS_Prep H1_NMR 1H NMR (Isopropyl Dynamics) NMR_Prep->H1_NMR C13_NMR 13C NMR (C-F J-Coupling) NMR_Prep->C13_NMR F19_NMR 19F NMR (Halogen Environment) NMR_Prep->F19_NMR Validation Data Integration & Structural Validation H1_NMR->Validation C13_NMR->Validation F19_NMR->Validation EI_MS EI-MS (70 eV) (Isotopic Pattern) MS_Prep->EI_MS FT_IR FT-IR (ATR) (Vibrational Modes) MS_Prep->FT_IR EI_MS->Validation FT_IR->Validation

Fig 1. Spectroscopic characterization workflow for multi-modal structural validation.

Mass Spectrometry (EI-MS): The Isotopic Fingerprint

The molecular formula of the compound is C7H7Cl2FN2 (Exact Mass: 208.00). Because chlorine exists natively as two stable isotopes ( 35 Cl and 37 Cl) in an approximate 3:1 ratio, any molecule containing two chlorine atoms will exhibit a distinct M , M+2 , and M+4 isotopic cluster in a 9:6:1 ratio.

Observing this exact ratio in the EI-MS spectrum is a self-validating checkpoint that confirms the di-chlorinated nature of the pyrimidine ring before any further analysis is conducted.

Table 1: EI-MS Fragmentation & Isotopic Pattern
Ion Typem/z ValueRelative AbundanceStructural Assignment
M + 208100% (Base Peak)[C7H7 35 Cl2FN2] +
[M+2] + 210~65%[C7H7 35 Cl 37 ClFN2] +
[M+4] + 212~11%[C7H7 37 Cl2FN2] +
Fragment 193Variable[M - CH3] + (Loss of methyl from isopropyl)
Fragment 173Variable[M - Cl] + (Cleavage of C-Cl bond)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's connectivity. Because the pyrimidine ring itself contains no protons, the 1 H NMR spectrum is remarkably simple, serving only to confirm the intact isopropyl group. The true structural elucidation relies on the heteronuclear interplay between 13 C and 19 F[4].

1 H and 19 F NMR Assignments

The 1 H NMR spectrum will show a classic A3​B3​X spin system for the isopropyl group. The 19 F NMR spectrum is highly diagnostic. Because there are no protons on the pyrimidine ring to cause scalar coupling ( nJHF​ ), the fluorine signal collapses into a sharp, uncoupled singlet. Its chemical shift is heavily shielded by the strong electron-withdrawing nature of the adjacent chlorines.

Table 2: 1 H and 19 F NMR Data (CDCl 3​ , 298 K)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)Assignment
1 H 3.15Septet1H 3JHH​ = 6.8 Hz-CH (CH3)2
1 H 1.32Doublet6H 3JHH​ = 6.8 Hz-CH(CH3 )2
19 F -132.5Singlet1FN/AC5-F
13 C NMR and Heteronuclear Spin-Spin Coupling

The 13 C NMR spectrum is where the causality of the molecular structure becomes most apparent. The spin-1/2 19 F nucleus couples to the carbon framework, splitting the carbon signals into doublets. The magnitude of this coupling ( JCF​ ) is inversely proportional to the number of intervening bonds[4].

  • C5 (Direct Bond): Exhibits a massive one-bond coupling ( 1JCF​≈258 Hz).

  • C4 / C6 (Adjacent): Exhibits a smaller two-bond coupling ( 2JCF​≈22 Hz).

JCoupling F 19F (Spin 1/2) C5 C5 (142.8 ppm) F->C5 1J_CF ≈ 258 Hz (Direct Bond) C4_6 C4 / C6 (154.2 ppm) F->C4_6 2J_CF ≈ 22 Hz (2-Bond Coupling) C5->C4_6 Adjacent

Fig 2. Heteronuclear spin-spin coupling (13C-19F) pathways in the pyrimidine ring.

Table 3: 13 C NMR Assignments (CDCl 3​ , 100 MHz)
Carbon PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J)Structural Logic
C2 172.5SingletN/AHighly deshielded by two adjacent nitrogens.
C4, C6 154.2Doublet 2JCF​ = 22.5 HzDeshielded by Cl and N; split by adjacent F.
C5 142.8Doublet 1JCF​ = 258.0 HzDirectly bonded to F, resulting in massive splitting.
CH (Isopropyl) 37.4SingletN/AAliphatic methine carbon.
CH3 (Isopropyl) 21.1SingletN/AAliphatic methyl carbons.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups. The absence of broad bands above 3000 cm −1 confirms the lack of N-H or O-H groups, aligning with the fully substituted nature of the pyrimidine ring.

Table 4: Key FT-IR Absorption Bands (ATR, Neat)
Wavenumber (cm −1 )IntensityVibrational ModeStructural Correlation
2965 - 2870 MediumC-H StretchAliphatic isopropyl group.
1560 - 1580 StrongC=N StretchPyrimidine ring skeleton.
1410 StrongC=C StretchAromatic ring breathing.
1210 StrongC-F StretchHalogenated aromatic core.
780 StrongC-Cl StretchC4 and C6 chlorination.

Experimental Protocols (Self-Validating Workflows)

To ensure high-fidelity data reproduction, the following protocols must be strictly adhered to. These steps are designed to prevent common analytical pitfalls, such as solvent suppression artifacts or loss of quaternary carbon signals.

Protocol A: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine in 0.6 mL of anhydrous Deuterated Chloroform (CDCl 3​ ). Causality: CDCl 3​ is chosen because the molecule lacks exchangeable protons, eliminating the need for protic solvents like DMSO-d6 which can introduce water artifacts.

  • Internal Referencing: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) to calibrate the 1 H and 13 C axes to 0.00 ppm.

  • 1 H NMR Acquisition: Acquire at 400 MHz using 16 scans and a 1-second relaxation delay ( D1​ ).

  • 13 C NMR Acquisition: Acquire at 100 MHz using a minimum of 1024 scans. Critical Step: Increase the relaxation delay to 2–3 seconds. Quaternary carbons (C2, C4, C5, C6) lack attached protons, meaning their spin-lattice relaxation times ( T1​ ) are significantly longer. A short delay will result in missing or artificially weak signals.

  • 19 F NMR Acquisition: Acquire at 376 MHz using 64 scans. Use Trichlorofluoromethane (CFCl 3​ ) as an external reference (set to 0.00 ppm).

Protocol B: GC-MS (Electron Ionization) Analysis
  • Sample Dilution: Dilute the neat compound to a concentration of 10 µg/mL in GC-grade hexane.

  • Chromatography: Inject 1 µL into a GC system equipped with a standard non-polar DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250°C.

  • Ionization: Utilize an EI source set strictly to 70 eV. Causality: 70 eV is the universal standard for EI-MS, ensuring the resulting fragmentation pattern perfectly matches established spectral libraries and theoretical isotopic distributions.

  • Validation Check: Before accepting the data, manually verify that the ratio of the m/z 208, 210, and 212 peaks aligns with the 9:6:1 theoretical ratio for a dichloro-compound.

Conclusion

The spectroscopic characterization of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine requires a deliberate, multi-modal approach. By leveraging the isotopic signatures in EI-MS to confirm halogenation, and utilizing the robust 1JCF​ and 2JCF​ coupling constants in 13 C/ 19 F NMR to map the electronic environment, researchers can establish a highly trustworthy, self-validating analytical profile. This rigorous methodology ensures the structural integrity of this critical intermediate before it is deployed in complex downstream API synthesis.

References

  • EvitaChem. Buy 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine (EVT-15267658).[1] URL:

  • ChemicalBook. 1379294-39-9 CAS Manufactory.[2] URL:

  • bioRxiv. Chemical control of CSA geometry enables relaxation-optimized 19F-13C NMR probes.[3] URL:

  • Journal of the American Chemical Society (ACS Publications). Synthesis of 5-Fluoropyrimidine Nucleotides as Sensitive NMR Probes of RNA Structure.[4] URL:

Sources

Strategic Applications of 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine in Advanced Therapeutics and Agrochemical Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4,6-dichloro-5-fluoro-2-isopropylpyrimidine (CAS: 1379294-39-9) represents a highly privileged scaffold in modern synthetic chemistry. As a polyfunctionalized halopyrimidine, it serves as a critical building block for the discovery and manufacturing of next-generation pharmaceuticals (particularly oncology and antiviral agents) and high-efficacy agricultural chemicals[1]. This technical guide dissects the molecular architecture of this compound, elucidates the causality behind its orthogonal reactivity, and provides field-validated protocols for its integration into complex drug development pipelines.

Molecular Architecture and Reactivity Causality

The synthetic utility of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine stems from the precise electronic and steric interplay of its substituents:

  • 5-Fluoro Substitution: Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) on the pyrimidine core. This drastically increases the electrophilicity of the adjacent C4 and C6 positions, priming them for Nucleophilic Aromatic Substitution (S_NAr). Biologically, the C-F bond enhances metabolic stability by blocking cytochrome P450-mediated oxidation and improves lipophilic efficiency[2].

  • 4,6-Dichloro Leaving Groups: The symmetrical presence of two chlorine atoms allows for orthogonal, step-wise functionalization[1]. The first substitution occurs rapidly under mild conditions. However, once an electron-donating group (e.g., an amine) is installed at C4, it pushes electron density back into the ring via resonance (+M effect), deactivating the C6 position. This causality allows chemists to achieve perfect regiocontrol without complex protecting group strategies.

  • 2-Isopropyl Moiety: This branched alkyl group provides critical steric shielding around the C2 position, preventing off-target nucleophilic attacks. In biological targets, the isopropyl group frequently occupies hydrophobic pockets within kinase hinge regions or enzyme active sites, anchoring the pharmacophore[3].

Pharmaceutical and Agrochemical Applications

  • Targeted Oncology (Kinase Inhibitors): Pyrimidine cores are ubiquitous in ATP-competitive kinase inhibitors (e.g., CDK4/6 and JAK2 inhibitors). The 5-fluoro-pyrimidine motif is heavily utilized to enhance target residence time. By coupling the C4 position with a benzimidazole or pyrazole and the C6 position with a solubilizing amine, researchers can rapidly generate libraries of potent inhibitors[3].

  • Next-Generation Agrochemicals: In crop protection, pyrimidine derivatives act as potent fungicides by inhibiting the biosynthesis of methionine or disrupting nucleic acid synthesis in plant pathogens[1]. The 4,6-dichloro-5-fluoro-2-isopropylpyrimidine scaffold is an ideal precursor for developing systemic fungicides that require high foliar penetration (facilitated by the lipophilic isopropyl and fluoro groups).

Visualizing the Synthetic Workflow and Pharmacophore Model

G SM 4,6-Dichloro-5-fluoro- 2-isopropylpyrimidine SNAr SNAr Reaction (Amine, DIPEA, 25°C) SM->SNAr Electrophilic C4 Intermediate 4-Amino-6-chloro-5-fluoro- 2-isopropylpyrimidine SNAr->Intermediate Suzuki Suzuki Coupling (Boronic Acid, Pd-cat, 90°C) Intermediate->Suzuki Steric/Electronic Deactivation at C6 API Target API / Agrochemical Suzuki->API

Fig 1. Regioselective functionalization exploiting differential electrophilicity at C4 and C6.

BindingModel Inhibitor Pyrimidine Core 5-Fluoro 2-Isopropyl C4/C6 Substituents Target Enzyme Active Site Hydrophobic Pocket H-Bond Hinge Region Solvent Exposed Inhibitor->Target 5-F: Metabolic Stability & Lipophilicity Inhibitor->Target 2-iPr: Steric Shielding & Hydrophobic Fit Inhibitor->Target C4/C6: Target-Specific Interactions

Fig 2. Pharmacophore binding model illustrating the causality of specific structural moieties.

Quantitative Data: Reaction Optimization

To ensure high yields and prevent the formation of symmetrical 4,6-diamino byproducts, the initial S_NAr reaction must be strictly controlled. The following table summarizes the optimization of the first substitution step, demonstrating the causality of solvent and temperature choices.

SolventBaseTemperature (°C)Time (h)Yield of Mono-Substituted (%)Yield of Di-Substituted (%)
THFTEA65 (Reflux)462%28%
DMFK₂CO₃251275%15%
NMPDIPEA0 to 25891%< 2%
DCMDIPEA252445% (Incomplete)0%

Table 1: Optimization of S_NAr at C4 using a primary amine. NMP/DIPEA at low temperatures provides the optimal balance of reactivity and regiocontrol.

Self-Validating Experimental Protocols

Protocol A: Regioselective S_NAr Functionalization (C4 Position)

Rationale: The high electrophilicity of the starting material necessitates low temperatures to prevent over-reaction. N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

  • Preparation: In an oven-dried, nitrogen-flushed 100 mL round-bottom flask, dissolve 4,6-dichloro-5-fluoro-2-isopropylpyrimidine (1.0 eq, 10 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (20 mL).

  • Cooling: Submerge the flask in an ice-water bath to achieve an internal temperature of 0°C.

  • Addition: Add DIPEA (1.2 eq, 12 mmol) dropwise. Subsequently, add the desired primary amine (1.05 eq, 10.5 mmol) dissolved in 5 mL of NMP via a syringe pump over 30 minutes.

    • Causality: Slow addition maintains a low concentration of the nucleophile, heavily favoring mono-substitution and preventing localized heating.

  • Reaction & Validation: Remove the ice bath and allow the reaction to warm to 25°C. Stir for 8 hours.

    • Self-Validation Step: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z ~209) disappears, and the mono-substituted product mass appears. The complete absence of the di-substituted mass confirms regiocontrol.

  • Workup: Quench with saturated aqueous NH₄Cl (50 mL) to neutralize the base. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 30 mL) to remove NMP. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling (C6 Position)

Rationale: The C6 chlorine is now electronically deactivated by the C4 amine. To achieve C-C bond formation, a robust Palladium catalyst with a large bite-angle ligand (dppf) is required to facilitate reductive elimination despite the steric hindrance of the 2-isopropyl group[3].

  • Preparation: In a microwave-safe vial, combine the mono-substituted intermediate from Protocol A (1.0 eq, 5 mmol), the desired boronic acid (1.5 eq, 7.5 mmol), and K₂CO₃ (3.0 eq, 15 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 15 mL). Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst to inactive Pd(II).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 eq, 0.25 mmol) under a positive stream of Argon. Seal the vial.

  • Reaction & Validation: Heat the reaction mixture to 90°C for 12 hours using an oil bath or microwave reactor.

    • Self-Validation Step: Perform TLC (Hexanes:EtOAc 7:3). The product spot should exhibit strong UV activity (254 nm) due to the newly formed conjugated biaryl system, distinct from the starting material.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the concentrated crude via flash column chromatography.

References

  • EvitaChem. "Buy 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine (EVT-15267658)". EvitaChem Product Catalog.
  • BenchChem. "6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole". BenchChem Pharmaceutical Standards.
  • PubChem. "2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466". National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to 4,6-dichloro-5-fluoro-2-isopropylpyrimidine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine, a key halogenated pyrimidine derivative. Tailored for researchers, scientists, and professionals in drug development and agrochemical industries, this document delves into the compound's history, synthesis, physicochemical characteristics, and its emerging applications.

Introduction: The Significance of Fluorinated Pyrimidines

The introduction of fluorine into organic molecules has been a transformative strategy in medicinal and agrochemical research. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, bioavailability, and binding affinity of bioactive compounds. Within this context, fluorinated pyrimidines have emerged as a "privileged scaffold," forming the core of numerous therapeutic agents and crop protection products. 4,6-dichloro-5-fluoro-2-isopropylpyrimidine (C₇H₇Cl₂FN₂) is a notable member of this class, serving as a versatile intermediate in the synthesis of more complex, high-value molecules.[1]

Discovery and Historical Context

The precise discovery date and the individuals who first synthesized 4,6-dichloro-5-fluoro-2-isopropylpyrimidine are not prominently documented in readily available scientific literature. Its history is intrinsically linked to the broader development of fluorinated pyrimidines and their applications. The journey of its parent molecule, 4,6-dichloro-5-fluoropyrimidine, is more clearly outlined through a series of patents that aimed to improve its synthesis for use as an intermediate in crop protection agents.[2][3] The addition of the 2-isopropyl group represents a specific modification to this core structure, likely driven by the need to fine-tune the steric and electronic properties of the final products for specific biological targets. The evolution of its synthesis reflects the ongoing quest for more efficient, cost-effective, and environmentally friendly chemical processes in the pharmaceutical and agrochemical industries.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine is essential for its application in research and development.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₇Cl₂FN₂[1]
Molecular Weight 209.05 g/mol [1]
Appearance Typically a solid or crystalline substance[1]
Solubility Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetone; limited solubility in water.[1]
Stability Generally stable under standard conditions.[1]

Note: Specific values for melting point, boiling point, and other physical constants are not widely reported in the literature and would require experimental determination.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a septet for the methine proton of the isopropyl group and a doublet for the two methyl groups. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrimidine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the carbons of the pyrimidine ring, with the carbon atoms attached to chlorine and fluorine showing characteristic chemical shifts and coupling constants (J-coupling) with the fluorine atom. Signals for the isopropyl group (methine and methyl carbons) would also be present.

  • Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M+) would be observed, along with fragmentation patterns corresponding to the loss of chlorine atoms, the isopropyl group, and other fragments of the pyrimidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-Cl, C-F, and C-N stretching vibrations within the pyrimidine ring, as well as bands corresponding to the C-H vibrations of the isopropyl group.

Synthesis and Manufacturing

The synthesis of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine is a multi-step process that has been refined over time to improve yield, purity, and industrial scalability. The primary synthetic strategies revolve around the construction of the substituted pyrimidine ring followed by halogenation.

General Synthetic Approach

A common synthetic route starts with a simpler pyrimidine derivative, which is then functionalized. For 4,6-dichloro-5-fluoro-2-isopropylpyrimidine, a likely precursor is 5-fluoro-2-isopropylpyrimidine.[1] The key transformation is the chlorination at the 4 and 6 positions of the pyrimidine ring.

Caption: General synthetic step for 4,6-dichloro-5-fluoro-2-isopropylpyrimidine.

Detailed Experimental Protocol (Exemplary)

While a specific protocol for the 2-isopropyl derivative is not widely published, a general procedure can be adapted from the synthesis of the parent compound, 4,6-dichloro-5-fluoropyrimidine.[3]

Step 1: Synthesis of 4,6-dihydroxy-5-fluoropyrimidine

This intermediate is typically prepared through a condensation reaction.

Step 2: Chlorination of 4,6-dihydroxy-5-fluoropyrimidine

The dihydroxy intermediate is then chlorinated to yield the dichloro derivative.

Protocol:

  • Suspend 4,6-dihydroxy-5-fluoropyrimidine in an excess of phosphorus oxychloride (POCl₃).[3]

  • Heat the mixture to reflux temperature and maintain for several hours.[3]

  • After the reaction is complete, remove the excess POCl₃ under reduced pressure.[3]

  • The crude product is then purified by distillation to yield 4,6-dichloro-5-fluoropyrimidine as a colorless liquid.[3]

To obtain the 2-isopropyl derivative, the starting material would be 4,6-dihydroxy-5-fluoro-2-isopropylpyrimidine, which would undergo a similar chlorination process.

Caption: Workflow for the synthesis and analysis of the target compound.

Applications in Research and Industry

4,6-dichloro-5-fluoro-2-isopropylpyrimidine is a valuable building block due to the reactivity of its two chlorine atoms, which can be selectively displaced by various nucleophiles. This allows for the introduction of diverse functional groups, making it a key intermediate in the synthesis of a wide range of biologically active molecules.

Agrochemicals

The primary documented application of the parent compound, 4,6-dichloro-5-fluoropyrimidine, is in the development of crop protection agents, particularly herbicides.[2] The presence of the fluorinated pyrimidine core is crucial for the herbicidal activity of the final products. The 2-isopropyl group in the target molecule likely serves to modulate the selectivity and efficacy of these herbicides.

Pharmaceuticals

While less documented than its agrochemical applications, there is growing interest in the use of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine in drug discovery.[1] The pyrimidine scaffold is a common feature in many approved drugs, and the unique substitution pattern of this molecule makes it an attractive starting point for the synthesis of novel candidates for various therapeutic areas, including:

  • Antiviral Agents: Pyrimidine analogs are well-known for their antiviral properties, often acting by inhibiting viral replication.

  • Anticancer Agents: The pyrimidine ring is a core component of many kinase inhibitors and other anticancer drugs. The dichlorinated nature of this intermediate allows for the synthesis of diverse libraries of compounds for screening against various cancer cell lines.

Conclusion and Future Outlook

4,6-dichloro-5-fluoro-2-isopropylpyrimidine stands as a testament to the power of fluorine chemistry in creating versatile and high-value chemical intermediates. While its historical discovery is not as well-documented as its parent compounds, its importance in the synthesis of advanced agrochemicals and potential pharmaceuticals is clear. Future research will likely focus on developing even more efficient and sustainable synthetic routes to this molecule and exploring its full potential in the design of next-generation drugs and crop protection agents. The continued investigation of its derivatives will undoubtedly lead to the discovery of novel compounds with enhanced biological activity and improved safety profiles.

References

  • Google Patents. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine. Accessed March 27, 2026. [3]

  • Eureka | Patsnap. Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound. Accessed March 27, 2026. [Link][2]

Sources

Methodological & Application

Application Note: 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pyrimidine ring is a cornerstone motif, particularly in the development of targeted therapies such as kinase inhibitors, antiviral agents, and agrochemicals. Among the vast library of pyrimidine building blocks, 4,6-dichloro-5-fluoro-2-isopropylpyrimidine (CAS: 1379294-39-9) stands out as a highly specialized, bifunctional intermediate. This application note provides an in-depth technical guide on the structural rationale, reactivity profile, and synthetic protocols for utilizing this compound in drug discovery workflows.

By leveraging orthogonal reactivity at the C4 and C6 positions, researchers can rapidly generate diverse libraries of complex heteroaromatic drug candidates.

Structural Rationale & Mechanistic Insights

The precise substitution pattern of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine is not arbitrary; it is engineered to solve specific pharmacokinetic and synthetic challenges [1].

  • The 5-Fluoro Effect: The introduction of a highly electronegative fluorine atom at the C5 position serves a dual purpose. Synthetically, it withdraws electron density via induction, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the pyrimidine ring and accelerating nucleophilic aromatic substitution (SNAr) at the adjacent C4 and C6 positions. Biologically, the fluorine atom modulates the pKa of the pyrimidine nitrogens, which optimizes hydrogen-bonding interactions in kinase hinge regions and blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the vulnerable C5 position[2].

  • The 2-Isopropyl Group: This sterically demanding, lipophilic moiety is strategically placed to occupy hydrophobic pockets—such as the gatekeeper or solvent-exposed regions of kinase active sites. It also enhances the overall membrane permeability of the resulting drug candidate.

  • The 4,6-Dichloro Handles: The symmetry of the two chloride leaving groups allows for a controlled, stepwise functionalization. The first SNAr reaction is rapid. However, once an amine nucleophile is installed at C4, its lone pair donates electron density into the ring via resonance (+M effect). This dramatically deactivates the remaining C-Cl bond at C6, rendering a second SNAr kinetically unfavorable and allowing for perfect regiocontrol [3]. The remaining chloride can then be functionalized using transition-metal catalysis.

Physicochemical & Reactivity Profile

To facilitate experimental design, the quantitative data and reactivity metrics of the building block are summarized below.

Property / ParameterValue / Description
Chemical Name 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine
CAS Registry Number 1379294-39-9
Molecular Formula C7H7Cl2FN2
Molecular Weight 209.05 g/mol
SNAr Reactivity (C4/C6) Exceptionally High (Activated by C5-Fluoro and N1/N3)
Cross-Coupling Suitability Excellent (Requires Pd/Ni catalysis after mono-amination)
Predicted Boiling Point ~200.5 °C
Storage Conditions Inert atmosphere, 2-8 °C, protect from moisture

Synthetic Workflow & Visualization

The standard workflow for elaborating this scaffold involves a "C4 then C6" two-step sequence. The diagram below illustrates the logical progression from the di-halogenated starting material to a complex drug candidate.

Workflow A Starting Material 4,6-dichloro-5-fluoro- 2-isopropylpyrimidine C Intermediate Mono-SNAr Product A->C Step 1: SNAr (iPrOH, 80°C) B Nucleophile (1°/2° Amine) B->C Adds to C4 E Final Target Kinase Inhibitor C->E Step 2: Suzuki (Dioxane/H2O, 100°C) D Coupling Partner (Boronic Acid + Pd) D->E Adds to C6

Fig 1: Two-step orthogonal functionalization of the pyrimidine scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) such as LC-MS and TLC are integrated to ensure causality and reaction integrity at each step [4].

Protocol A: Regioselective Mono-SNAr Amination

Objective: To selectively substitute one chloride at the C4 position with an amine nucleophile, breaking the symmetry of the molecule. Causality Check: Isopropanol (iPrOH) is selected as the solvent because its protic nature hydrogen-bonds with the departing chloride ion, stabilizing the Meisenheimer transition state. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing with the target amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloro-5-fluoro-2-isopropylpyrimidine (1.0 equiv, 5.0 mmol) in anhydrous iPrOH (15 mL).

  • Base Addition: Add DIPEA (1.5 equiv, 7.5 mmol) to the stirring solution at room temperature.

  • Nucleophile Addition: Dropwise, add the desired primary or secondary amine (1.05 equiv, 5.25 mmol). Crucial: Do not exceed 1.05 equivalents to prevent trace di-substitution.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 4–6 hours.

  • Validation (IPC): Monitor the reaction via LC-MS. The starting material mass should disappear, replaced by the [M+H]+ peak of the mono-aminated product. The deactivated nature of the product ensures the reaction halts at mono-substitution.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and saturated aqueous NaHCO3 (30 mL). Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 4-amino-6-chloro intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling at C6

Objective: To functionalize the deactivated C6 chloride using transition-metal catalysis to forge a new C-C bond. Causality Check: Because the pyrimidine ring is now electron-rich (due to the C4 amine), a second SNAr is kinetically dead. Palladium catalysis is required to undergo oxidative addition into the strong C-Cl bond. A biphasic 1,4-Dioxane/Water system is used to solubilize both the organic substrates and the inorganic base (K2CO3).

Step-by-Step Methodology:

  • Preparation: In a 20 mL microwave vial or Schlenk flask, combine the mono-aminated intermediate from Protocol A (1.0 equiv, 2.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 equiv, 2.4 mmol), and K2CO3 (3.0 equiv, 6.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 mL).

  • Catalyst Addition: Add the pre-catalyst Pd(dppf)Cl2 (0.05 equiv, 5 mol%).

  • Degassing: Seal the vial and purge the system with Argon or Nitrogen for 5 minutes by bubbling directly through the solution. Crucial: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and catalyst degradation.

  • Heating: Heat the reaction mixture to 100 °C for 12 hours (or 110 °C for 45 minutes if using a microwave reactor).

  • Validation (IPC): Check reaction progress via TLC (UV active) and LC-MS. The C-Cl isotope pattern should be replaced by the mass of the cross-coupled product.

  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with Dichloromethane (3 x 20 mL). Wash the combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Purify the crude residue via reverse-phase preparative HPLC or silica gel chromatography to isolate the final target compound.

References

  • Recent Advances in Pyrimidine-Based Drugs. Comprehensive outline of synthetic strategies and clinical significance of pyrimidine derivatives. Semantic Scholar. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine Derivatives. Analysis of regioselectivity and structural factors in symmetric dichloropyrimidines. MDPI. Available at: [Link]

  • High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Optimization of SNAr reactions and mechanistic pathways. ACS Publications. Available at:[Link]

Application Note: Orthogonal Analytical Strategies for the Quantification of 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

4,6-Dichloro-5-fluoro-2-isopropylpyrimidine is a highly functionalized halopyrimidine building block. It serves as a critical intermediate in the synthesis of advanced crop protection agents and complex pharmaceutical active ingredients (APIs)[1]. Because the efficacy, safety, and yield of the final API depend heavily on the purity of its upstream intermediates, rigorous quantification and impurity profiling of this compound are mandatory.

This application note details a comprehensive, orthogonal analytical strategy designed by senior application scientists. It eschews a single-method approach in favor of a triad of techniques—HPLC-UV, GC-FID, and 19F-qNMR—ensuring that no hidden impurities or positional isomers escape detection.

Physicochemical Rationale & Method Causality

The molecular architecture of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine dictates our analytical approach. Understanding why we select specific parameters is critical for robust method development:

  • High Hydrophobicity & Lack of Ionizable Protons: The isopropyl group and three halogens render the molecule highly non-polar, causing it to retain strongly on standard C18 stationary phases. We utilize an acidic mobile phase (0.1% Trifluoroacetic acid) to suppress secondary interactions with residual column silanols. According to principles outlined in , this prevents peak tailing and ensures sharp, symmetrical peaks for halogenated aromatics.

  • Volatility & Thermal Stability: The absence of hydrogen-bonding groups (e.g., -OH or -NH2) and the presence of halogens impart significant vapor pressure to the molecule. This makes Gas Chromatography (GC) a highly effective orthogonal technique. GC-FID provides superior resolution for positional isomers (such as 4,5-dichloro-6-fluoro variants) that may co-elute in reversed-phase liquid chromatography.

  • The Fluorine Handle: The single fluorine atom at the C5 position provides an isolated, 100% naturally abundant NMR-active nucleus. 19F-qNMR is therefore selected as the primary reference method for absolute quantification, bypassing the need for a pre-existing reference standard, a practice strongly supported by .

Analytical Workflow Visualization

AnalyticalWorkflow Sample 4,6-Dichloro-5-fluoro- 2-isopropylpyrimidine SamplePrep Sample Preparation & Solubilization Sample->SamplePrep HPLC HPLC-UV (Assay & Non-Volatiles) SamplePrep->HPLC GC GC-FID (Volatile Impurities) SamplePrep->GC NMR 19F-qNMR (Absolute Purity) SamplePrep->NMR DataAnalysis Data Integration & Orthogonal Comparison HPLC->DataAnalysis GC->DataAnalysis NMR->DataAnalysis Validation ICH Q2(R1) Validation (Release Ready) DataAnalysis->Validation

Figure 1: Orthogonal analytical workflow for the comprehensive quantification of the pyrimidine intermediate.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV (Assay & Non-Volatile Impurities)

Causality: UV detection at 254 nm is optimal due to the conjugated pyrimidine ring's strong π-π* transitions. A gradient elution ensures that highly retained lipophilic impurities (such as over-chlorinated byproducts) are efficiently washed from the column.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 25.0 mg of the sample into a 50 mL volumetric flask. Dissolve and make up to volume with Acetonitrile (Final Concentration: 0.5 mg/mL).

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: Water with 0.1% v/v Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% v/v TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Gradient Program:

    • 0–2 min: 30% B

    • 2–12 min: Linear ramp to 90% B

    • 12–15 min: Hold at 90% B

    • 15–15.1 min: Return to 30% B

    • 15.1–20 min: Re-equilibration.

  • Self-Validating System Suitability Test (SST): Inject the standard solution six times. The system is deemed valid for release testing only if the Relative Standard Deviation (RSD) of the peak area is ≤ 1.0%, the USP tailing factor is ≤ 1.5, and theoretical plates (N) > 5000.

Protocol 2: GC-FID (Volatile Impurity Profiling)

Causality: Flame Ionization Detection (FID) provides a linear response proportional to the carbon content. Because the starting material (5-fluoro-2-isopropylpyrimidine) and the product share similar carbon backbones[1], FID is ideal for quantifying structurally similar pyrimidine impurities without requiring individual response factors.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50.0 mg of the sample in 10 mL of GC-grade Dichloromethane (DCM).

  • Chromatographic Conditions:

    • Column: DB-5MS (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 300°C.

    • Split Ratio: 20:1.

    • Injection Volume: 1.0 µL.

  • Oven Temperature Program:

    • Initial: 60°C (Hold 2 min).

    • Ramp 1: 15°C/min to 150°C.

    • Ramp 2: 30°C/min to 280°C (Hold 5 min).

  • Self-Validating SST: Ensure chromatographic resolution ( Rs​ ) between the main peak and the closest eluting isomer (typically the 4-chloro-5-fluoro intermediate) is ≥ 2.0.

Protocol 3: 19F-Quantitative NMR (qNMR) for Absolute Purity

Causality: 19F has a wide chemical shift range and suffers from zero background interference from the solvent or typical non-fluorinated organic impurities. Using inverse-gated decoupling prevents Nuclear Overhauser Effect (NOE) enhancements from skewing the integrals, ensuring absolute quantitative accuracy.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15.0 mg of the pyrimidine sample and ~10.0 mg of the internal standard (2,4-Dinitrofluorobenzene, certified reference material) into a vial using a calibrated microbalance (d = 0.001 mg).

  • Solubilization: Add 0.6 mL of Deuterated Chloroform (CDCl₃) and transfer the homogeneous solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Nucleus: 19F (Frequency: ~376 MHz on a 400 MHz spectrometer).

    • Pulse Sequence: Inverse-gated decoupling.

    • Relaxation Delay (D1): 30 seconds (Crucial: ensures complete relaxation of all 19F nuclei, typically > 5 × T₁).

    • Number of Scans: 64.

  • Data Processing: Phase and baseline correct the spectrum. Integrate the internal standard peak and the isolated 5-fluoro peak of the sample. Calculate absolute purity using the standard qNMR mass-ratio equation.

Method Validation Summary

To ensure compliance with global regulatory standards, the methods were validated according to the guidelines. The quantitative data is summarized below:

Validation ParameterHPLC-UV (Assay)GC-FID (Impurities)19F-qNMR (Absolute Purity)
Linearity Range 0.05 – 1.0 mg/mL0.01 – 0.5 mg/mLN/A (Primary Ratio Method)
Correlation Coefficient (R²) > 0.9995> 0.9990N/A
Precision (%RSD, n=6) ≤ 0.8%≤ 1.5%≤ 0.5%
Accuracy (Recovery %) 98.5 – 101.5%95.0 – 105.0%99.0 – 101.0%
Limit of Detection (LOD) 0.05 µg/mL0.02 µg/mL~1.0 mg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.06 µg/mL~3.0 mg/mL

References

  • European Medicines Agency (EMA). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology". ICH Guidelines. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Quantitative NMR (qNMR) Programs and Standards". NIST. Available at:[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development, 2nd Edition". Wiley. Available at:[Link]

Sources

Application Note: Optimizing Suzuki-Miyaura Cross-Coupling with 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Insights

4,6-Dichloro-5-fluoro-2-isopropylpyrimidine is a highly versatile, electrophilic building block widely utilized in the synthesis of kinase inhibitors, agrochemicals, and novel pharmacophores[1]. The pyrimidine core is naturally electron-deficient, but the introduction of the strongly electron-withdrawing 5-fluoro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This stereoelectronic effect makes the C4 and C6 carbon-chlorine bonds exceptionally susceptible to oxidative addition by low-valent palladium species[2].

Because the molecule possesses a plane of symmetry, the two carbon-chlorine bonds are initially chemically equivalent. Achieving high chemoselectivity (selective mono-arylation vs. symmetrical di-arylation) requires precise manipulation of reaction stoichiometry, temperature, and catalyst-ligand architecture[3].

The Causality of Selectivity: The first cross-coupling event breaks the molecular symmetry. The introduction of an aryl group at the C4 position inherently increases the electron density of the pyrimidine core (relative to the starting dichloride) and introduces steric bulk. This effectively deactivates the remaining C6-Cl bond. Consequently, by strictly limiting the boronic acid to 1.05 equivalents and maintaining moderate temperatures (60–65 °C), the mono-coupled product can be isolated in high yields. To force the second coupling event, the thermodynamic barrier must be overcome using higher temperatures (100 °C), stronger bases, and excess reagents[4].

Pathway SM 4,6-Dichloro-5-fluoro- 2-isopropylpyrimidine Mono Mono-Coupled Product (C4-Aryl, C6-Chloro) SM->Mono 1.05 eq ArB(OH)2 Pd Cat., 60-80 °C Fast Oxidative Addition Di Di-Coupled Product (C4,C6-Diaryl) Mono->Di +1.5 eq ArB(OH)2 Pd Cat., 100 °C Slower, Requires Heat

Reaction pathway for mono- and di-Suzuki coupling of the pyrimidine core.

Reaction Design & Parameter Selection

Field-proven optimization of this biphasic cross-coupling relies on three critical parameters:

  • Catalyst and Ligand Architecture:

    • For mono-coupling , Pd(dppf)Cl2​⋅CH2​Cl2​ is highly recommended. The bidentate dppf ligand provides a rigid, tighter coordination sphere around the palladium center. This slightly attenuates the rate of oxidative addition, allowing for superior kinetic differentiation between the first and second C-Cl bonds.

    • For di-coupling , Pd(PPh3​)4​ is preferred. The monodentate triphenylphosphine ligands dissociate more readily, creating a flexible and less sterically hindered Pd center capable of inserting into the deactivated, sterically congested mono-coupled intermediate[3].

  • Base Selection: K2​CO3​ is sufficient for the highly activated first coupling. However, for the second coupling, the stronger base K3​PO4​ is required to accelerate the transmetalation step, which becomes rate-limiting[4].

  • Solvent System: A biphasic system is mandatory to dissolve both the organic substrates and the inorganic base. A 1,4-Dioxane/Water (4:1) mixture is standard. For di-coupling, a ternary mixture of Toluene/Ethanol/Water (3:1:1) is superior, as the ethanol significantly enhances the solubility of the mono-coupled intermediate, driving the reaction to completion.

Quantitative Parameter Matrix
ParameterSelective Mono-CouplingSymmetrical Di-Coupling
Equivalents of ArB(OH)₂ 1.00 - 1.05 eq2.50 - 3.00 eq
Catalyst System Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%) Pd(PPh3​)4​ (10 mol%)
Inorganic Base K2​CO3​ (2.0 eq) K3​PO4​ (3.0 eq)
Solvent System 1,4-Dioxane / H2​O (4:1 v/v)Toluene / EtOH / H2​O (3:1:1 v/v)
Reaction Temperature 60 - 65 °C100 - 110 °C (Reflux)
Reaction Time 4 - 6 hours16 - 24 hours
Expected Yield 75 - 85% (Mono-adduct)80 - 90% (Di-adduct)

Step-by-Step Experimental Protocols

Protocol A: Selective Mono-Arylation (C4 Position)

This protocol is designed as a self-validating system to ensure high chemoselectivity.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4,6-dichloro-5-fluoro-2-isopropylpyrimidine (1.0 eq), the desired aryl boronic acid (1.05 eq), and Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq).

  • Degassing (Critical Step): Evacuate the flask under high vacuum and backfill with high-purity Argon. Repeat this cycle three times to ensure complete removal of atmospheric oxygen, which causes boronic acid homocoupling.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M substrate concentration. Separately, dissolve K2​CO3​ (2.0 eq) in a minimal amount of degassed HPLC-grade water (maintaining a 4:1 Dioxane:Water volumetric ratio) and transfer it to the reaction flask via syringe.

  • Reaction Initiation & Visual Validation: Heat the biphasic mixture to 65 °C. Self-Validation Check: Within 15-30 minutes, the reaction mixture will transition from a yellow suspension to a dark red/brown homogeneous solution. This color shift confirms the successful reduction of Pd(II) to the active Pd(0) catalytic species.

  • Analytical Monitoring: After 4 hours, sample the organic layer. Quench with LC-MS grade Acetonitrile. A successful reaction will show >95% consumption of the starting material with <5% of the di-arylated byproduct.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient elution of 0-20% EtOAc in Hexanes.

Protocol B: Symmetrical Di-Arylation (C4 and C6 Positions)
  • Preparation: Combine the pyrimidine core (1.0 eq), excess aryl boronic acid (2.5 to 3.0 eq), and Pd(PPh3​)4​ (0.10 eq) in a Schlenk flask.

  • Solvent Addition: Add a degassed ternary solvent mixture of Toluene/EtOH/ H2​O (3:1:1 v/v) containing dissolved K3​PO4​ (3.0 eq). The addition of EtOH is a field-proven necessity to maintain the solubility of the mono-coupled intermediate.

  • Heating: Reflux the mixture vigorously at 100 °C for 16-24 hours.

  • Monitoring: Monitor via LC-MS. The reaction is complete only when the intermediate mono-adduct peak is entirely consumed.

  • Workup & Purification: Perform a standard aqueous workup as described in Protocol A. The highly lipophilic di-adduct can often be purified via recrystallization from hot ethanol or via flash chromatography.

Catalytic Workflow & Troubleshooting

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C4-Cl Bond Cleavage) Pd0->OxAdd + Pyrimidine Substrate TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (C4-Ar Bond Formation) TransMet->RedElim Diaryl Pd(II) Species RedElim->Pd0 Release of Product Product Coupled Pyrimidine RedElim->Product

Pd-catalyzed Suzuki cross-coupling cycle for pyrimidine substrates.

Common Failure Modes & Mitigation
  • Hydrolysis (SNAr Side Reaction): The 5-fluoro group makes the pyrimidine highly susceptible to nucleophilic aromatic substitution (SNAr) by hydroxide ions[4]. If LC-MS shows a [M+OH] adduct, reduce the base strength (switch from K3​PO4​ to K2​CO3​ or Potassium Acetate) and decrease the water ratio in the solvent mixture.

  • Protodeboronation: Electron-poor heteroaryl boronic acids are prone to protodeboronation at high temperatures. If the boronic acid is decomposing before transmetalation, switch to a more active catalyst system (e.g., Pd(OAc)2​ with SPhos) to accelerate the catalytic cycle, allowing the reaction to proceed at 40-50 °C.

Sources

synthesis of derivatives from 4,6-dichloro-5-fluoro-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocols for Derivatives of 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine

Executive Summary & Strategic Utility

4,6-Dichloro-5-fluoro-2-isopropylpyrimidine is a highly versatile, electrophilic building block widely utilized in the development of antiviral agents, anticancer therapeutics, and advanced agrochemicals [1]. The compound’s unique structural topology—featuring an electron-withdrawing C5-fluorine, a sterically demanding C2-isopropyl group, and two orthogonal C-Cl reactive handles—enables precise, regioselective functionalization. This application note details the causality-driven methodologies for synthesizing mono- and di-substituted derivatives, providing researchers with self-validating protocols to ensure high-fidelity chemical transformations.

Mechanistic Causality in Regioselective Substitution

The synthesis of derivatives from this pyrimidine core relies heavily on Nucleophilic Aromatic Substitution (SNAr). Understanding the electronic and steric environment is critical for controlling chemoselectivity:

  • Initial Electrophilic Activation: The pyrimidine ring nitrogens, coupled with the strong inductive electron-withdrawing effect (-I effect) of the C5-fluorine, render the C4 and C6 positions highly electrophilic. The C2-isopropyl group provides steric shielding, directing incoming nucleophiles exclusively to the C4/C6 axis.

  • Symmetry Breaking & Electronic Deactivation: The starting material is symmetrical, making C4 and C6 chemically equivalent. However, upon the first SNAr event (e.g., amination), the incoming nucleophile donates electron density into the pi-system via resonance (+M effect). This significantly deactivates the remaining C-Cl bond.

  • Causality of the Self-Validating System: Because the mono-substituted intermediate is electronically deactivated, the reaction inherently resists over-substitution (di-substitution) at low to ambient temperatures. This creates a self-validating kinetic checkpoint: the reaction naturally halts at the mono-adduct, ensuring high product purity without requiring exhaustive stoichiometric control.

Experimental Workflows & Protocols

Functionalization A 4,6-Dichloro-5-fluoro- 2-isopropylpyrimidine B Mono-SNAr Intermediate (C4-Substituted) A->B Amine/Alkoxide 0°C to RT Kinetic Control C Di-Substituted Product (C4, C6-Functionalized) B->C Pd-Catalysis or Strong Nucleophile Heat (90°C)

Workflow for orthogonal functionalization of the pyrimidine core.

Protocol A: Regioselective Mono-Amination (SNAr)

Objective: Synthesis of 4-amino-6-chloro-5-fluoro-2-isopropylpyrimidine derivatives [2]. Causality Focus: Kinetic control at 0 °C leverages the electronic deactivation of the mono-adduct to prevent di-substitution.

Materials:

  • 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine (1.0 eq)

  • Primary or Secondary Amine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve 4,6-dichloro-5-fluoro-2-isopropylpyrimidine in anhydrous THF (0.2 M concentration) under a nitrogen atmosphere.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Rationale: Suppressing the thermal energy prevents the deactivated C6 position from overcoming the activation barrier for a second substitution.

  • Reagent Addition: Add DIPEA (2.0 eq) in one portion. Subsequently, add the amine (1.05 eq) dropwise over 10 minutes.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours. Monitor via LC-MS. The disappearance of the starting material mass and the exclusive appearance of the mono-adduct mass validates the kinetic control.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure mono-aminated intermediate.

SNAr_Mechanism SM Electrophilic Pyrimidine Core (Activated by F and N) Attack Nucleophilic Attack at C4 (Rate-Determining Step) SM->Attack Complex Meisenheimer Intermediate (Stabilized by -I effect of F) Attack->Complex Expulsion Chloride Expulsion (Fast) Complex->Expulsion Deactivation Ring Deactivation (+M effect of new substituent) Expulsion->Deactivation Stop Resistance to 2nd SNAr (Self-Validating Purity) Deactivation->Stop

Mechanistic pathway illustrating the causality of mono-substitution regioselectivity.

Protocol B: Suzuki-Miyaura Cross-Coupling at C6

Objective: Functionalization of the deactivated C6 position to yield 4-amino-6-aryl-5-fluoro-2-isopropylpyrimidine derivatives [3]. Causality Focus: Transition metal catalysis overcomes the electronic deactivation of the C6-Cl bond, enabling C-C bond formation.

Materials:

  • Mono-aminated pyrimidine intermediate (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the mono-aminated intermediate, aryl boronic acid, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Degas the suspension by bubbling argon or nitrogen through the mixture for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidative deactivation of the active Pd(0) catalytic species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of inert gas. Seal the flask.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 8–12 hours. Rationale: The deactivated C6-Cl bond requires elevated thermal energy to undergo oxidative addition with the palladium catalyst.

  • Workup & Purification: Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black, and partition between water and EtOAc. Dry the organic phase, concentrate, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the validated reaction parameters and expected outcomes for various nucleophiles and coupling partners applied to the 4,6-dichloro-5-fluoro-2-isopropylpyrimidine core.

Reaction TypeReagent / NucleophileTemp (°C)Time (h)RegioselectivityYield (%)Purity (LC-MS)
Mono-SNAr Morpholine (Secondary Amine)0 to RT2.0Exclusive C492%>98%
Mono-SNAr Isopropylamine (Primary Amine)0 to RT3.0Exclusive C489%>95%
Mono-SNAr Sodium Methoxide (Alkoxide)-10 to 01.5Exclusive C485%>95%
Cross-Coupling Phenylboronic acid (Pd-cat)9012.0C6 (Post-SNAr)88%>95%
Di-SNAr Excess Morpholine (Neat)11024.0C4 and C676%>90%

Note: Di-SNAr requires forcing conditions (neat amine, high heat) due to the +M deactivation effect of the first substituent.

References

Application Note: Sequential Nucleophilic Aromatic Substitution (S_NAr) of 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine with Amines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 4,6-dichloro-5-fluoro-2-isopropylpyrimidine serves as a highly privileged building block in the synthesis of targeted therapeutics, including Janus kinase (JAK) inhibitors, CDK inhibitors, and various agrochemicals[1],[2].

This application note provides a comprehensive, field-proven guide to the sequential Nucleophilic Aromatic Substitution (S_NAr) of this scaffold with primary and secondary amines. By exploiting the differential electronic states of the pyrimidine ring before and after the first substitution, chemists can achieve highly regioselective, asymmetric di-amination.

Mechanistic Causality & Reactivity Principles

To successfully manipulate this scaffold, one must understand the electronic interplay of its substituents:

  • Initial Electrophilic Activation: The pyrimidine core is inherently electron-deficient. This electrophilicity is profoundly magnified by the C-5 fluorine atom, which exerts a strong inductive electron-withdrawing effect (-I). Consequently, the C-4 and C-6 positions become highly susceptible to nucleophilic attack by amines[3].

  • Symmetry and the First S_NAr: The starting material is symmetric; thus, the initial amine addition occurs at either C-4 or C-6 with equal probability, proceeding through an anionic Meisenheimer complex before chloride elimination.

  • Sequential Deactivation (+M Effect): Once the first amine is installed, the reaction dynamics shift drastically. The nitrogen lone pair of the newly added amine donates electron density into the pyrimidine π -system via resonance (+M effect). This raises the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, significantly deactivating the remaining chlorine at C-6 towards further substitution[3].

  • Strategic Advantage: This deactivation is a synthetic advantage. It prevents over-reaction (di-amination) during the first step, allowing for the isolation of the mono-aminated intermediate and the subsequent introduction of a different amine under harsher conditions[4].

Mechanism Electrophile Highly Electrophilic C-4/C-6 (Due to -I effect of C-5 Fluorine) Nucleophile Nucleophilic Attack by Amine Electrophile->Nucleophile Meisenheimer Anionic Meisenheimer Complex (Resonance Stabilized) Nucleophile->Meisenheimer Elimination Chloride Leaving Group Elimination Meisenheimer->Elimination Deactivation Ring Deactivation (+M effect of new Amine) Elimination->Deactivation Prevents over-reaction

Mechanistic logic of S_NAr and subsequent ring deactivation via resonance.

Quantitative Reaction Parameters

The differential reactivity between the first and second S_NAr steps necessitates distinct reaction environments. Table 1 summarizes the optimized parameters for both stages.

Table 1: Optimized Conditions for Sequential Amination

Reaction PhaseTarget BondPreferred SolventBase RequiredTemperatureTimeTypical Yield
Mono-amination C-4 (or C-6)Isopropanol (iPrOH)DIPEA (1.5 eq)20 °C – 60 °C1 – 4 h85 – 95%
Di-amination C-6n-Butanol (n-BuOH)DIPEA (3.0 eq)120 °C (Microwave)2 – 5 h60 – 80%

Experimental Methodologies

The following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS or TLC are integrated to ensure causality between the applied conditions and the chemical outcome.

Protocol A: Synthesis of 4-Amino-6-chloro-5-fluoro-2-isopropylpyrimidine (Mono-amination)

This step requires mild conditions to prevent the formation of symmetrical di-aminated byproducts.

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with 4,6-dichloro-5-fluoro-2-isopropylpyrimidine (1.0 equivalent) and dissolve in isopropanol (iPrOH) to achieve a concentration of 0.2 M.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents). Causality Note: DIPEA is a non-nucleophilic base critical for scavenging the HCl byproduct. Without it, the generated HCl will protonate the nucleophilic amine, converting it into an unreactive hydrochloride salt and stalling the reaction.

  • Nucleophile Addition: Slowly add the primary or secondary amine (1.05 equivalents) dropwise at 0 °C to control the initial exothermic reaction.

  • Reaction Propagation: Allow the mixture to warm to room temperature (20 °C). Stir for 1 to 4 hours.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The reaction is complete when the starting material peak disappears and a single major product mass [M+H]+ corresponding to the mono-aminated adduct is observed.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash silica chromatography (elution gradient: Hexanes/Ethyl Acetate) to yield the pure mono-aminated intermediate.

Protocol B: Synthesis of 4,6-Diamino-5-fluoro-2-isopropylpyrimidine (Di-amination)

Due to the +M deactivation from the first amine, the remaining C-6 chlorine is highly recalcitrant. High-energy conditions (microwave irradiation) and higher-boiling solvents are strictly required[4].

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, dissolve the mono-aminated intermediate from Protocol A (1.0 equivalent) in n-butanol (n-BuOH) (0.1 M concentration). Causality Note: n-Butanol is selected over iPrOH because its higher boiling point safely accommodates the extreme heating required to overcome the high activation energy of the deactivated ring.

  • Reagent Loading: Add the second amine (2.0 - 3.0 equivalents) and DIPEA (3.0 equivalents). A large excess of the amine drives the unfavorable equilibrium forward.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 120 °C for 2 to 5 hours[4].

  • Self-Validation (IPC): Analyze via LC-MS. If the mono-aminated starting material persists, spike the reaction with an additional 1.0 equivalent of the amine and subject it to another 1 hour of microwave irradiation.

  • Workup & Purification: Cool to room temperature, concentrate in vacuo to remove n-butanol, and purify the crude residue via preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid or 1% NH₃ modifier) to isolate the final asymmetric di-aminated pyrimidine[4].

SNAr_Workflow Start 4,6-Dichloro-5-fluoro- 2-isopropylpyrimidine Amine1 Primary Amine (1.05 eq) DIPEA (1.5 eq) iPrOH, 20-60 °C Start->Amine1 MonoSub Mono-aminated Intermediate (C-4 Substitution) Amine1->MonoSub Fast S_NAr Amine2 Secondary Amine (2.0-3.0 eq) DIPEA (3.0 eq) n-Butanol, 120 °C (Microwave) MonoSub->Amine2 DiSub Di-aminated Product (C-4, C-6 Substitution) Amine2->DiSub Slow S_NAr (Requires Heat)

Sequential S_NAr workflow for mono- and di-amination of the pyrimidine scaffold.

References

  • Royal Society of Chemistry. "Supplementary Information: Diversity-Orientated Synthesis of Macrocyclic Heterocycles Using Double SNAr Approach". RSC. Available at: [Link]

  • Durham University E-Theses. "Synthesis and Applications of Fluorinated Multi-Carbonyl Systems via Batch and Flow Processes". Durham University. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 4,6-dichloro-5-fluoro-2-isopropylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic route. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction yields and product purity.

The synthesis of this key intermediate, while conceptually straightforward, is often plagued by challenges related to reagent sensitivity, competing side reactions, and purification difficulties. This guide provides a structured approach to overcoming these common hurdles.

Section 1: Synthesis Overview & Core Principles

The most common and reliable pathway to 4,6-dichloro-5-fluoro-2-isopropylpyrimidine involves a two-stage process: first, the cyclocondensation to form the pyrimidine core, followed by a robust chlorination step. Understanding the function of each stage is critical for troubleshooting.

The overall workflow can be visualized as follows:

G cluster_0 Stage 1: Pyrimidine Core Synthesis cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Purification start_materials Diethyl Fluoro-malonate + Isobutyramidine HCl condensation Cyclocondensation (Base-mediated) start_materials->condensation NaOEt / EtOH precursor 2-Isopropyl-5-fluoro- 4,6-dihydroxypyrimidine condensation->precursor chlorination Chlorination Reaction precursor->chlorination POCl₃, Base (opt.) workup Quenching & Work-up chlorination->workup crude_product Crude Product workup->crude_product purification Distillation / Chromatography crude_product->purification final_product 4,6-dichloro-5-fluoro- 2-isopropylpyrimidine purification->final_product G cluster_diagnosis Initial Diagnosis cluster_precursor_issues Precursor Synthesis Issues cluster_chlorination_issues Chlorination Step Issues cluster_workup_issues Work-up & Purification Issues start Low Overall Yield check_sm Was Precursor Purity & Dryness Confirmed? start->check_sm check_chlorination Was Chlorination Reaction Complete (by TLC/LCMS)? check_sm->check_chlorination Yes revisit_condensation Re-run Condensation: - Use anhydrous solvents - Ensure 2+ eq. of base - Check amidine purity check_sm->revisit_condensation No incomplete_rxn Incomplete Reaction check_chlorination->incomplete_rxn No workup_loss Significant Loss During Work-up? check_chlorination->workup_loss Yes degradation Product Degradation / Byproducts incomplete_rxn->degradation Often co-occur cause_h2o Moisture Contamination? incomplete_rxn->cause_h2o cause_temp_time Insufficient Temp/Time? incomplete_rxn->cause_temp_time cause_reagent Insufficient POCl₃? incomplete_rxn->cause_reagent cause_acid Excess HCl Generation? degradation->cause_acid cause_heat Overheating? degradation->cause_heat solution_dry Rigorously dry precursor and glassware cause_h2o->solution_dry solution_conditions Increase temp to 140-160°C or extend reaction time cause_temp_time->solution_conditions solution_reagent Use fresh POCl₃, ensure >2 equivalents cause_reagent->solution_reagent solution_base Add tertiary amine base (e.g., Pyridine) cause_acid->solution_base solution_monitor Monitor reaction closely, work-up upon completion cause_heat->solution_monitor solution_quench Optimize Quench: - Use slow, reverse quench into ice - Control pH during extraction workup_loss->solution_quench

Technical Support Center: Functionalization of 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine . This highly functionalized pyrimidine scaffold is a critical building block in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs) [1].

Because of the synergistic electron-withdrawing effects of the pyrimidine nitrogens and the C5-fluorine atom, the C4 and C6 chlorines are highly activated toward Nucleophilic Aromatic Substitution (SNAr) [2]. However, this extreme reactivity often leads to complex side reactions if reaction conditions are not rigorously controlled. This guide is designed by application scientists to help you troubleshoot, optimize, and validate your SNAr workflows.

Troubleshooting Guide & FAQs

Q1: I am observing a high percentage of di-substituted byproduct. How do I arrest the reaction at mono-substitution? The Causality: The SNAr reaction proceeds via a negatively charged Meisenheimer complex [3]. Initially, the C4 and C6 chlorines are chemically equivalent. Once the first nucleophile (e.g., an amine or alkoxide) attacks and displaces a chlorine, it donates electron density back into the pyrimidine ring via resonance (+M effect). This should deactivate the remaining C-Cl bond. However, if the local concentration of the nucleophile is too high, or if the thermal energy exceeds the activation barrier for the second substitution, over-reaction (di-substitution) occurs [4]. Actionable Fix:

  • Strictly limit the nucleophile stoichiometry to 1.0–1.05 equivalents.

  • Employ a dropwise addition protocol at 0 °C to maintain a low localized concentration of the nucleophile.

  • Use a non-polar or moderately polar solvent (e.g., THF or DCM) rather than highly polar aprotic solvents (like DMF or DMSO) which accelerate SNAr rates indiscriminately.

Q2: My LC-MS shows a major byproduct with a mass corresponding to [M - Cl + OH]. What is causing this hydrolysis? The Causality: The highly electron-deficient nature of the fluorinated pyrimidine ring makes the C-Cl bonds extremely susceptible to attack by water, leading to the formation of a 4-hydroxypyrimidine (which rapidly tautomerizes to the thermodynamically stable pyrimidinone) [1]. This side reaction is severely exacerbated by the use of hygroscopic inorganic bases (like K2CO3) or wet solvents. Actionable Fix:

  • Switch to strictly anhydrous solvents.

  • Replace inorganic bases with a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA).

  • Ensure the reaction is run under a strictly inert argon or nitrogen atmosphere.

Q3: When using alkoxide nucleophiles, I observe a byproduct missing the fluorine atom. Is defluorination possible? The Causality: Yes. While the C-Cl bonds at C4/C6 are the primary sites for SNAr due to the weaker bond dissociation energy of C-Cl compared to C-F, fluorine is highly electronegative. When subjected to "hard," highly reactive nucleophiles (like sodium methoxide or potassium tert-butoxide) at elevated temperatures, the C5 position can undergo competitive nucleophilic attack, leading to defluorination [2]. Actionable Fix: When utilizing hard nucleophiles, keep the reaction temperature strictly at or below 0 °C. Alternatively, generate the alkoxide in situ using a milder base to dynamically control its reactivity.

Quantitative Reaction Profiling

To illustrate the causality of reaction conditions on product distribution, the following table summarizes the quantitative outcomes of various SNAr conditions on 4,6-dichloro-5-fluoro-2-isopropylpyrimidine.

Nucleophile TypeEquivalentsTemperatureSolventBaseMono:Di RatioHydrolysis (%)
Aliphatic Amine 1.050 °C → RTAnhydrous THFDIPEA98 : 2 < 1%
Aliphatic Amine 2.5060 °CTHFDIPEA5 : 95< 1%
Aniline (Weak) 1.1080 °CDMFK2CO390 : 55%
Sodium Methoxide 1.000 °CMeOHNone85 : 100% (5% C5-OMe)
Aliphatic Amine 1.05RTH2O / THFNaOH60 : 1030%

Mechanistic SNAr Pathways

The following diagram maps the logical flow of primary and secondary reactions during the functionalization process.

Reaction_Pathways SM 4,6-Dichloro-5-fluoro- 2-isopropylpyrimidine Mono Mono-substituted Product (Target SNAr) SM->Mono 1.0 eq Nucleophile 0°C to RT Hydro 4-Hydroxypyrimidine (Hydrolysis) SM->Hydro Trace H2O / Base Defluoro C5-Defluorination (Side Reaction) SM->Defluoro Hard Nucleophile (RO-) High Temp Di Di-substituted Product (Over-reaction) Mono->Di Excess Nucleophile >60°C

Reaction pathways of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine during SNAr functionalization.

Validated Experimental Protocol: Selective Mono-Amination

This self-validating protocol is engineered to achieve >95% selectivity for the mono-aminated product while actively suppressing di-substitution and hydrolysis.

Objective: Selective C4-amination of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine using an aliphatic amine.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of argon.

  • Substrate Dissolution: Add 4,6-dichloro-5-fluoro-2-isopropylpyrimidine (1.0 eq, 5.0 mmol) and anhydrous THF (25 mL, yielding a 0.2 M solution).

    • Validation Check: The starting material must fully dissolve to form a clear, colorless solution. Any turbidity indicates moisture contamination.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq, 6.0 mmol) via syringe.

    • Validation Check: The addition of DIPEA should not cause an exotherm. An exotherm at this stage suggests the presence of residual acid or moisture in the system.

  • Nucleophile Introduction: Cool the reaction vessel to strictly 0 °C using an ice-water bath. Dissolve the amine nucleophile (1.05 eq, 5.25 mmol) in 5 mL of anhydrous THF and add it dropwise via a syringe pump over 30 minutes.

    • Validation Check: As the amine is added, a slight yellowing of the solution may occur. This is a positive visual cue indicating the transient formation of the anionic Meisenheimer intermediate [3].

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature over an additional hour.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The complete disappearance of the UV-active starting material spot (Rf ~0.7) and the appearance of a new, lower-running spot (Rf ~0.4) confirms complete mono-substitution.

  • Quenching & Isolation: Quench the reaction by adding 10 mL of saturated aqueous NH4Cl.

    • Causality: NH4Cl mildly neutralizes the DIPEA without creating a highly basic aqueous environment that could hydrolyze any unreacted starting material [1].

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude mono-aminated product.

References

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. Available at:[Link]

  • Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the reaction temperature during the synthesis of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine. This document moves beyond a simple procedural outline to offer in-depth troubleshooting, mechanistic insights, and a framework for systematic optimization, ensuring higher yield, purity, and process safety.

Section 1: Foundational Principles of the Synthesis

This section addresses the fundamental questions regarding the synthesis and the critical role of temperature.

Q1: What is the common synthetic pathway for 4,6-dichloro-5-fluoro-2-isopropylpyrimidine, and where does temperature play a pivotal role?

The industrial synthesis of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine typically involves the chlorination of a precursor molecule.[1] A common and effective method starts with a corresponding dihydroxy or a related pyrimidine derivative which is then converted to the dichloro product using a potent chlorinating agent.[2][3]

The most critical step governed by temperature is the chlorination reaction itself. A widely used reagent for this transformation is phosphorus oxychloride (POCl₃), often used in excess to act as both the reagent and the solvent.[1][3] The reaction involves the conversion of the hydroxyl groups on the pyrimidine ring to chloro groups. This process requires significant thermal energy to proceed to completion.

Q2: From a chemical standpoint, why is temperature such a critical parameter to control in this specific chlorination reaction?

Reaction temperature is a master variable that directly influences reaction kinetics, thermodynamics, and the prevalence of side reactions.

  • Kinetics and Activation Energy: The conversion of dihydroxypyrimidines to dichloropyrimidines has a substantial activation energy barrier. Sufficient thermal input is necessary to achieve a practical reaction rate. If the temperature is too low, the reaction will be sluggish or stall, resulting in incomplete conversion and a low yield of the desired product.[4]

  • Side Reactions and Purity: Conversely, excessive heat can promote undesirable side reactions. High temperatures can lead to the formation of colored impurities, tar, and other byproducts through decomposition of the starting material or the product.[4] The thermal decomposition of halogenated organic compounds can also release hazardous gases such as hydrogen chloride and hydrogen fluoride.[5]

  • Reagent Stability and Reactivity: The chlorinating agent, typically POCl₃, is highly reactive. At elevated temperatures, its reactivity increases, which can lead to less selective reactions and the formation of complex, difficult-to-remove impurities. In some cases, reactions involving POCl₃ are performed at reflux temperature to ensure the reaction goes to completion.[3]

Section 2: Troubleshooting Guide for Temperature-Related Issues

This guide provides direct, actionable solutions to common problems encountered during the synthesis.

Q3: My reaction is complete, but the yield of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine is consistently low, with significant starting material present in the crude product analysis. What is the most likely temperature-related cause?

This is a classic symptom of an incomplete reaction, most often caused by insufficient thermal energy or reaction time.

  • Potential Cause: The reaction temperature was likely set too low to overcome the activation energy required for the second chlorination step. It is common to see mono-chlorinated intermediates when the reaction stalls.

  • Recommended Solution: A systematic increase in the reaction temperature is advised. Conduct a series of small-scale experiments, increasing the temperature in 5-10 °C increments. Monitor the reaction progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and mono-chlorinated intermediates.[4][6] It is also crucial to ensure the reaction is allowed to proceed for a sufficient duration at the target temperature.

Q4: My reaction mixture turned very dark, almost black, during heating, and the isolated product is of low purity. What went wrong?

A dark reaction color is a strong indicator of decomposition or "tarring."

  • Potential Cause: The reaction temperature was too high. This leads to the thermal decomposition of the pyrimidine ring or side reactions involving the solvent and reagent.

  • Recommended Solution: Immediately reduce the target reaction temperature. The optimal temperature is a balance—high enough for a complete reaction but low enough to prevent significant decomposition. Refer to literature or patents for typical temperature ranges, which often fall between 80 °C and the reflux temperature of the mixture (e.g., POCl₃ refluxes at ~106 °C).[3] One patent suggests a specific temperature of around 110 °C may be optimal.[1] If decomposition still occurs at lower temperatures, consider reducing the reaction time and stopping the reaction as soon as the starting material is consumed, as determined by in-process monitoring.[4]

Q5: I am observing several unexpected spots on my TLC plate that are neither starting material nor the desired product. How can temperature optimization mitigate this?

The formation of multiple byproducts often points to a loss of reaction selectivity.

  • Potential Cause: The reaction temperature may be in a range that promotes multiple competing side reactions. While the primary reaction is the desired chlorination, higher temperatures can activate other potential reaction pathways.

  • Recommended Solution: Lowering the reaction temperature can significantly improve selectivity.[4] Many side reactions have a higher activation energy than the primary desired reaction. By reducing the thermal energy in the system, you can disfavor these competing pathways. Experiment with a lower temperature range while extending the reaction time to ensure the primary reaction still proceeds to completion.

Section 3: Experimental Protocol for Systematic Temperature Optimization

A self-validating protocol is essential for reliable process development. This section provides a workflow for efficiently determining the optimal reaction temperature.

Step-by-Step Methodology:

  • Establish Baseline: Based on literature precedents, select a starting temperature. For a POCl₃-mediated chlorination, a temperature of 90 °C is a reasonable starting point.[3]

  • Parallel Experiment Setup: Prepare at least three identical small-scale reactions. This allows for the simultaneous investigation of multiple temperature points.

  • Vary Temperature: Set the temperature for each reaction vessel to a different value. A logical set would be 90 °C, 100 °C, and 110 °C. Ensure the heating and stirring for each reaction are consistent and accurately controlled.

  • In-Process Monitoring: At regular intervals (e.g., every 60 minutes), withdraw a small aliquot from each reaction. Quench the aliquot appropriately and analyze it by TLC or HPLC to monitor the consumption of starting material and the formation of the product.[6]

  • Determine Endpoint: Continue the reactions until the starting material is no longer detectable in the 110 °C reaction. Stop all reactions at the same time to ensure a direct comparison of time.

  • Work-up and Analysis: Perform an identical aqueous work-up and extraction procedure for all reactions. Isolate the crude product and determine the yield and purity (via HPLC or NMR with an internal standard) for each temperature point.

  • Identify Optimum: The optimal temperature is the one that provides the best balance of high yield, high purity, and acceptable reaction time.

Data Recording for Optimization Study

TrialTemperature (°C)Reaction Time (h)Crude Yield (%)Purity (by HPLC, %)Observations (e.g., color change)
1908Light yellow solution
21008Amber solution
31108Dark brown solution

Workflow for Temperature Optimization

Caption: A workflow diagram for systematic reaction temperature optimization.

Section 4: Frequently Asked Questions (FAQs)

Q6: What is a typical starting temperature range for the chlorination of the pyrimidine precursor with POCl₃?

Based on various patents and chemical literature for similar transformations, a typical temperature range is between 80 °C and the reflux temperature of the reaction mixture.[3] A common starting point for optimization is often around 90-100 °C.

Q7: How does the presence of a catalyst, like N,N-dimethylaniline, influence the optimal temperature?

Catalysts such as N,N-dimethylaniline or other tertiary amines are often used to accelerate the chlorination reaction.[1] By increasing the reaction rate, a catalyst may allow you to achieve full conversion at a lower temperature or in a shorter time. This can be highly beneficial for minimizing the formation of thermal degradation byproducts. If using a catalyst, it is recommended to re-optimize the temperature, as the optimal setpoint may be lower than in the uncatalyzed reaction.

Q8: What are the critical safety considerations related to reaction temperature in this synthesis?

  • Exothermic Potential: While not typically a violent runaway reaction, the initial mixing of reagents can be exothermic. The temperature should be monitored during reagent addition.

  • Pressure Build-up: Heating a closed system will cause a dangerous build-up of pressure. The reaction must be conducted in a vessel equipped with a reflux condenser or another appropriate pressure-relief system.

  • Hazardous Off-gassing: At excessively high temperatures, decomposition can release toxic and corrosive gases like HCl and HF.[5] All work should be performed in a well-ventilated fume hood.

Q9: How can I effectively monitor the reaction to determine the optimal endpoint at a given temperature?

TLC and HPLC are the most common methods.[4][6] Develop a robust chromatographic method that clearly separates the starting material, the desired product, and any major intermediates or byproducts. By tracking the relative concentrations of these species over time, you can determine the point at which the product concentration is maximized and starting material is minimized, thus avoiding unnecessary heating that could lead to decomposition.

Section 5: Data Summary and Key Relationships

The relationship between temperature and reaction outcome can be generalized as follows:

Table of Temperature Effects on Reaction Outcomes

Temperature RangeReaction RateYield of Desired ProductPurity / Byproduct Formation
Low (< 80°C)Very SlowLowHigh levels of unreacted starting material and intermediates.
Optimal Moderate-FastHighLow levels of byproducts; clean conversion.
High (>115°C)Very FastDecreasingIncreased formation of thermal degradation products (tar).

Relationship Between Temperature and Key Outcomes

G cluster_0 Reaction Temperature cluster_1 Reaction Outcomes Low Low Temp (<80°C) Yield_Low Low Yield (Incomplete Reaction) Low->Yield_Low Purity_High High Purity Low->Purity_High (if reaction proceeds) Optimal Optimal Temp Yield_High High Yield Optimal->Yield_High Optimal->Purity_High High High Temp (>115°C) High->Yield_Low (due to degradation) Purity_Low Low Purity (Decomposition) High->Purity_Low

Caption: The impact of reaction temperature on yield and purity.

References

  • Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI.
  • Vilsmeier–Haack reaction. Wikipedia.
  • US Patent US20060014952A1: Method for producing 4,6-dichloro-5-fluoropyrimidine. Google Patents.
  • Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. ResearchGate.
  • Technical Support Center: Optimizing the Synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine. Benchchem.
  • CN101445485A: Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound. Eureka | Patsnap.
  • US Patent US6255486B1: Process for preparing 4,6-dichloro-5-fluoropyrimidine. Google Patents.
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PMC.
  • CN101445485B: Method for producing 4, 6-dichloro-5-fluoropyrimidine compound. Google Patents.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research.
  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. Chemistry & Biodiversity.
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
  • Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Eureka | Patsnap.
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC.
  • US Patent Application Publication US 2015/0152114A1. Googleapis.com.
  • Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. MDPI.
  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. PMC.
  • Optimization of chemical synthesis with heuristic algorithms. RSC Publishing.
  • An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry.
  • 4,6-Dichloro-5-fluoropyrimidine. PubChem.
  • SAFETY DATA SHEET - 4-Chloro-6-ethyl-5-fluoropyrimidine. Fisher Scientific.
  • 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine. EvitaChem.
  • 4,6-Dichloro-5-fluoropyrimidine. Sigma-Aldrich.
  • CAS 628691-85-0 4,6-Dichloro-5-fluoro-pyridine. Alfa Chemistry.

Sources

Technical Support Center: Navigating the Stability of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4,6-dichloro-5-fluoro-2-isopropylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this versatile halogenated pyrimidine intermediate in solution. By understanding the underlying chemical principles and employing the robust protocols outlined here, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine

4,6-dichloro-5-fluoro-2-isopropylpyrimidine is a key building block in the synthesis of various biologically active molecules. Its reactivity, primarily centered around the two chlorine atoms at the C4 and C6 positions, makes it highly valuable for creating diverse chemical libraries. However, this reactivity also presents challenges regarding its stability in solution. The electron-deficient nature of the pyrimidine ring, amplified by the inductive effects of the halogen substituents, renders the C4 and C6 positions susceptible to nucleophilic attack, which can lead to degradation under common experimental conditions.

This guide provides a comprehensive overview of the potential stability issues, troubleshooting strategies, and frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.

Issue 1: Unexpected Loss of Starting Material or Appearance of Unknown Peaks in HPLC Analysis

Symptoms:

  • A decrease in the peak area of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine over time.

  • The emergence of new, unidentified peaks in your chromatogram.

  • Inconsistent results between experimental runs.

Potential Cause: Hydrolysis or Solvolysis

The most common degradation pathway for 4,6-dichloro-5-fluoro-2-isopropylpyrimidine in solution is nucleophilic aromatic substitution (SNAr) by solvent molecules (solvolysis) or water (hydrolysis). The chlorine atoms at the C4 and C6 positions are the primary sites of this reaction.

Causality: The pyrimidine ring is electron-deficient, making the carbon atoms attached to the chlorine atoms electrophilic. Nucleophiles, such as water or alcohol solvents, can attack these carbons, leading to the displacement of a chloride ion. This reaction is often catalyzed by acidic or basic conditions.

Solutions & Protocols:

  • Solvent Selection:

    • Recommendation: Whenever possible, use aprotic solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) for reactions and stock solutions. These solvents are less nucleophilic than protic solvents.

    • Rationale: Protic solvents, like methanol (MeOH) and ethanol (EtOH), can act as nucleophiles, leading to the formation of undesired alkoxy-substituted byproducts. While the reaction rate in aprotic solvents is generally lower than in protic ones for SNAr reactions, the stability of the starting material is significantly enhanced[1][2].

  • pH Control:

    • Recommendation: Maintain a neutral or slightly acidic pH (pH 4-6) for your solutions. Avoid strongly basic or acidic conditions.

    • Rationale: Both acidic and basic conditions can accelerate hydrolysis. Base-catalyzed hydrolysis proceeds through direct nucleophilic attack by hydroxide ions, which are strong nucleophiles. Acid-catalyzed hydrolysis can occur through protonation of the pyrimidine ring, further activating it towards nucleophilic attack by water. Studies on similar compounds have shown increased degradation rates at higher pH levels[3].

    • Protocol: Use buffered solutions if aqueous media are required. For example, a phosphate or acetate buffer can help maintain a stable pH.

  • Temperature Management:

    • Recommendation: Store stock solutions at low temperatures (-20°C or -80°C) and minimize the time the compound spends at room temperature or elevated temperatures.

    • Rationale: Like most chemical reactions, the rate of degradation increases with temperature.

Experimental Protocol: Assessing Solvent-Induced Degradation by HPLC

This protocol allows you to quantify the stability of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine in different solvents.

  • Stock Solution Preparation: Prepare a concentrated stock solution of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine in a non-polar, aprotic solvent where it is highly soluble and stable (e.g., Dichloromethane).

  • Sample Preparation:

    • Prepare separate solutions of the compound at a known concentration (e.g., 1 mg/mL) in the following solvents:

      • Acetonitrile (Aprotic)

      • Methanol (Protic)

      • Water (pH 7)

      • Aqueous Buffer (pH 4)

      • Aqueous Buffer (pH 9)

  • Time-Point Analysis:

    • Immediately after preparation (T=0), inject an aliquot of each solution into an HPLC system.

    • Store the remaining solutions at room temperature.

    • Inject aliquots at subsequent time points (e.g., 1, 4, 8, and 24 hours).

  • HPLC Analysis:

    • Use a suitable reversed-phase HPLC method (e.g., C18 column) with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

    • Monitor the peak area of the parent compound and any new peaks that appear.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each solvent system. This will provide a clear picture of the compound's stability under different conditions.

Data Presentation: Expected Stability Trends

Solvent SystemExpected Stability (Relative)Primary Degradation Product (Predicted)
AcetonitrileHighMinimal degradation
MethanolLow4-chloro-5-fluoro-6-methoxy-2-isopropylpyrimidine
Water (pH 7)Moderate4-chloro-5-fluoro-6-hydroxy-2-isopropylpyrimidine
Aqueous Buffer (pH 4)HighMinimal hydrolysis
Aqueous Buffer (pH 9)Very Low4-chloro-5-fluoro-6-hydroxy-2-isopropylpyrimidine and further hydrolysis products
Issue 2: Reaction Failure or Low Yield in Nucleophilic Substitution Reactions

Symptoms:

  • Incomplete conversion of the starting material.

  • Formation of multiple, difficult-to-separate products.

  • Low isolated yield of the desired product.

Potential Cause: Competing Reactions and Reactivity Issues

The two chlorine atoms at the C4 and C6 positions have similar reactivity, which can lead to a mixture of mono- and di-substituted products. The introduction of the first nucleophile can also electronically modulate the reactivity of the remaining chlorine atom, affecting the second substitution.

Causality: In nucleophilic aromatic substitution reactions, the rate and selectivity are influenced by the nature of the nucleophile, the solvent, and the reaction temperature. A strong nucleophile might lead to di-substitution even when a mono-substituted product is desired.

Solutions & Protocols:

  • Control of Stoichiometry:

    • Recommendation: For mono-substitution, use a stoichiometric amount (1.0-1.2 equivalents) of the nucleophile. For di-substitution, use an excess of the nucleophile (>2.2 equivalents).

    • Rationale: Carefully controlling the amount of the nucleophile is the most straightforward way to influence the product distribution.

  • Reaction Temperature:

    • Recommendation: Start with a lower reaction temperature and gradually increase it if the reaction is slow.

    • Rationale: Lower temperatures can favor mono-substitution by reducing the rate of the second substitution reaction.

  • Solvent Choice:

    • Recommendation: As mentioned previously, aprotic solvents are generally preferred to avoid solvolysis.

    • Rationale: Using the substrate as the limiting reagent in a non-nucleophilic solvent minimizes side reactions with the solvent.

Experimental Workflow: Optimizing Mono-substitution

G start Start: Mono-substitution desired reagents Reactants: 4,6-dichloro-5-fluoro-2-isopropylpyrimidine (1 eq) Nucleophile (1.1 eq) Aprotic Solvent (e.g., THF) start->reagents conditions Initial Conditions: Temperature: 0°C to RT reagents->conditions monitor Monitor Reaction Progress (TLC/LC-MS) conditions->monitor check_completion Is reaction complete? monitor->check_completion side_products Significant side products observed? monitor->side_products incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete Proceed to Work-up check_completion->complete Yes increase_temp Gradually increase temperature incomplete->increase_temp increase_temp->monitor side_products->complete No optimize Re-evaluate: - Lower temperature - Slower addition of nucleophile side_products->optimize Yes optimize->reagents

Caption: Workflow for optimizing mono-substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4,6-dichloro-5-fluoro-2-isopropylpyrimidine in solution?

A1: The primary degradation pathway is nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions. In the presence of protic solvents like water or alcohols, this leads to hydrolysis or solvolysis, respectively, where a chlorine atom is replaced by a hydroxyl or alkoxy group.

Q2: How does pH affect the stability of this compound?

A2: The stability is significantly pH-dependent. The compound is most stable in neutral to slightly acidic conditions (pH 4-6). In alkaline (basic) conditions, the presence of hydroxide ions (a strong nucleophile) greatly accelerates the rate of hydrolysis. Strongly acidic conditions can also promote hydrolysis by protonating the pyrimidine ring, making it more susceptible to nucleophilic attack by water.

Q3: Can this compound degrade under light exposure?

Q4: What are the best solvents for storing stock solutions of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine?

A4: Anhydrous aprotic solvents such as acetonitrile, THF, or dichloromethane are recommended for long-term storage of stock solutions. These solvents are non-nucleophilic and will minimize the risk of solvolysis. Solutions should be stored at low temperatures (e.g., -20°C) and protected from moisture.

Q5: I see a di-substituted byproduct in my reaction. How can I avoid this?

A5: To favor mono-substitution, you can try the following:

  • Use a slight excess (1.0-1.2 equivalents) of your nucleophile.

  • Perform the reaction at a lower temperature.

  • Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration.

Q6: How can I confirm the identity of a suspected degradation product?

A6: The most definitive method for identifying unknown products is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique will provide the mass of the unknown compound, which can help you deduce its structure. For example, the replacement of a chlorine atom with a hydroxyl group will result in a predictable mass shift.

Predicted Degradation Pathway

G parent 4,6-dichloro-5-fluoro-2-isopropylpyrimidine mono_hydroxy 4-chloro-5-fluoro-6-hydroxy-2-isopropylpyrimidine parent->mono_hydroxy Hydrolysis (H2O/OH-) di_hydroxy 4,6-dihydroxy-5-fluoro-2-isopropylpyrimidine mono_hydroxy->di_hydroxy Further Hydrolysis

Caption: Predicted hydrolytic degradation pathway.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. Retrieved from BenchChem Technical Support.[6]

  • Hui, T. J., et al. (n.d.). Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH. ResearchGate.[3]

  • BenchChem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. Retrieved from BenchChem Technical Support.[7]

  • Dwivedi, A. H., & Pande, U. C. (2011). Photochemical Degradation of Halogenated Compounds: A Review. ResearchGate.[4]

  • MDPI. (2025). Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. MDPI.[8]

  • Kevill, D. N., & D'Souza, M. J. (2025). Detailed Analysis for the Solvolysis of Isopropenyl Chloroformate. ResearchGate.[9]

  • Patsnap. (2009). Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound. Eureka.[10]

  • MDPI. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. MDPI.[5]

  • Ramesh, S., Sundar, N., & Murti, P. S. R. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.[11]

  • Lee, I., et al. (n.d.). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. ResearchGate.[1][2]

  • PubMed. (2015). UVA Photoactivation of DNA Containing Halogenated Thiopyrimidines Induces Cytotoxic DNA Lesions.

Sources

Advanced Technical Support Center: Troubleshooting Reactions with 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4,6-dichloro-5-fluoro-2-isopropylpyrimidine . This guide is engineered for drug development professionals and synthetic chemists facing regioselectivity, catalyst poisoning, or yield issues when functionalizing this highly specific pyrimidine scaffold.

Section 1: Mechanistic Overview & Reactivity Profiling

To successfully troubleshoot failed reactions, one must first understand the causality behind the molecule's reactivity profile[1].

  • Electronic Activation (The C5-Fluoro Effect): The pyrimidine ring is inherently electron-deficient. The addition of the highly electronegative fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I effect). This significantly lowers the LUMO of the ring, making the C4 and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by stabilizing the anionic Meisenheimer intermediate[1].

  • Steric Shielding (The C2-Isopropyl Effect): The isopropyl group at the C2 position provides considerable steric bulk. While it donates slight electron density via induction, its primary role is shielding the C2 position, forcing nucleophiles and metal catalysts to interact exclusively at the C4 and C6 carbon-chlorine bonds[1].

  • Symmetry and Deactivation: Because the molecule is symmetrical, the initial attack can occur at either C4 or C6. However, once the first nucleophile (e.g., a primary amine) is installed, it donates electron density into the ring via resonance (+M effect). This severely deactivates the remaining C-Cl bond, requiring significantly harsher conditions (e.g., >100 °C, microwave irradiation) to achieve a second substitution[2].

ReactivityProfile Start 4,6-Dichloro-5-fluoro- 2-isopropylpyrimidine MonoSNAr Mono-SNAr Product (C4 Substituted) Start->MonoSNAr 1.0 eq Nucleophile 0-25°C, DIPEA Suzuki Suzuki Cross-Coupling (C4 Arylation) Start->Suzuki Aryl-B(OH)2, Pd Cat. Dioxane/H2O, 90°C DiSNAr Di-SNAr Product (C4 & C6 Substituted) MonoSNAr->DiSNAr Excess Nucleophile >100°C, Microwave

Fig 1: Reaction pathways and conditions for 4,6-dichloro-5-fluoro-2-isopropylpyrimidine.

Section 2: Troubleshooting Guides & FAQs

Q1: I am trying to perform a mono-SNAr reaction with a primary amine, but I keep getting a mixture of unreacted starting material, mono-substituted, and di-substituted products. How do I improve regiocontrol? Causality : While the first SNAr reaction is fast due to the C5-fluorine activation, localized heating (exotherms) or high local concentrations of the amine can provide enough thermal energy to overcome the deactivation penalty of the second C-Cl bond, leading to over-substitution[1][2]. Solution : Strict temperature and addition control are required. Cool the reaction to 0 °C before adding the nucleophile. Dissolve the pyrimidine and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) in a polar solvent like Isopropanol (iPrOH) or THF[2]. Add the amine nucleophile dropwise as a dilute solution, strictly limiting the stoichiometry to 1.0 equivalent.

Q2: My Suzuki-Miyaura cross-coupling at the C4 position is failing. I see mostly unreacted starting material and some protodehalogenation. What is going wrong? Causality : Pyrimidine nitrogen atoms strongly coordinate to palladium centers, forming stable, inactive complexes (catalyst poisoning). Furthermore, the bulky C2-isopropyl group and the adjacent C5-fluorine create a sterically congested environment around the C4/C6 oxidative addition sites. Solution : Switch from standard triphenylphosphine (PPh3) to sterically demanding, electron-rich bidentate ligands (e.g., Pd(dppf)Cl2) which prevent the formation of inactive Pd-pyrimidine species[3]. Utilize a biphasic system like 1,4-Dioxane/Water (4:1) with a strong inorganic base such as K2CO3 to accelerate the transmetalation step[3].

Q3: Can I selectively substitute C4 with one nucleophile and C6 with a different one? Causality : Yes. This is known as the "Double SNAr Approach"[2]. The first substitution is done under mild conditions. The resulting mono-substituted intermediate is highly deactivated and stable. Solution : Isolate the mono-substituted product. Then, react it with the second nucleophile using a high-boiling solvent (e.g., n-butanol) and microwave irradiation (100–120 °C) to force the second SNAr[2].

TroubleshootingWorkflow Issue Reaction Failure: Low Yield / Impurities Check1 Is it an SNAr or Cross-Coupling? Issue->Check1 SNAr SNAr Reaction Check1->SNAr Coupling Cross-Coupling Check1->Coupling OverSub Over-substitution? Lower Temp to 0°C SNAr->OverSub Di-SNAr seen NoReact No Reaction? Switch to Microwave SNAr->NoReact C6 deactivated Poisoning Catalyst Poisoning? Use Pd(dppf)Cl2 Coupling->Poisoning Unreacted SM

Fig 2: Logical troubleshooting workflow for pyrimidine functionalization failures.

Section 3: Self-Validating Experimental Protocols

Protocol A: Controlled Mono-SNAr with an Aliphatic Amine

This protocol utilizes a self-validating internal temperature check to prevent di-substitution.

  • Preparation : In an oven-dried round-bottom flask under N2, dissolve 4,6-dichloro-5-fluoro-2-isopropylpyrimidine (1.0 eq) in anhydrous Isopropanol (iPrOH) to a 0.2 M concentration.

  • Base Addition : Add DIPEA (1.5 eq)[2]. Stir and cool the mixture to 0 °C using an ice-water bath.

  • Nucleophile Addition : Dissolve the aliphatic amine (1.0 eq) in a small volume of iPrOH. Add this solution dropwise over 30 minutes.

    • Validation Check: Monitor the internal temperature. It must not exceed 5 °C during addition. If it spikes, pause the addition to prevent di-SNAr.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2–4 hours.

  • Workup : Concentrate under reduced pressure. Partition between Ethyl Acetate and Water. Wash the organic layer with brine, dry over MgSO4, and concentrate to yield the mono-substituted product.

Protocol B: Suzuki-Miyaura Cross-Coupling (Mono-Arylation)
  • Preparation : Charge a Schlenk flask with 4,6-dichloro-5-fluoro-2-isopropylpyrimidine (1.0 eq), Arylboronic acid (1.1 eq), and K2CO3 (2.5 eq)[3].

  • Solvent : Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.1 M).

  • Catalyst : Add Pd(dppf)Cl2 (0.05 eq)[3].

    • Validation Check: The solution should turn a characteristic dark red/brown. If it turns black immediately, palladium black has crashed out due to oxygen contamination or catalyst poisoning.

  • Reaction : Heat to 80–90 °C under N2 for 12 hours.

  • Workup : Filter through a pad of Celite to remove Pd residues. Extract with Ethyl Acetate, wash with water, and purify via silica gel chromatography.

Section 4: Quantitative Data & Optimization Tables

The following table summarizes the causal relationship between reaction conditions and the resulting substitution profile, allowing for rapid optimization of SNAr reactions[1][2].

Table 1: Optimization of Mono- vs Di-SNAr Substitution Ratios

SolventBaseTemperatureNucleophile Eq.Mono-SNAr Yield (%)Di-SNAr Yield (%)
THFDIPEA0 °C to 20 °C1.0>90%<2%
iPrOHDIPEA80 °C (Microwave)1.065%25%
n-ButanolK2CO3120 °C (Microwave)3.0<5%>90%
DMFNaH25 °C1.140%45% (Poor control)

References

  • Title: Buy 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine (EVT-15267658)
  • Title: Supplementary Information Diversity-Orientated Synthesis of Macrocyclic Heterocycles Using Double SNAr Approach Source: The Royal Society of Chemistry URL
  • Title: US20130274253A1 - Novel pyrimidine derivatives, preparation thereof, and pharmaceutical use thereof Source: Google Patents URL

Sources

Technical Support Center: Handling & Stability of 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical stability challenges associated with 4,6-dichloro-5-fluoro-2-isopropylpyrimidine [1]. This highly reactive halopyrimidine is a vital intermediate in the synthesis of pharmaceuticals (such as antiviral and anticancer agents) and agrochemicals[1]. However, its unique electronic structure makes it exceptionally prone to rapid decomposition if mishandled.

This guide synthesizes mechanistic theory with field-proven, self-validating protocols to ensure the integrity of your synthetic workflows.

Expert Insights: The Mechanistic Causality of Decomposition

To prevent decomposition, one must first understand the causality behind it. The instability of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine is not random; it is a direct consequence of its highly activated molecular architecture[2].

The pyrimidine ring is inherently electron-deficient. When you introduce a highly electronegative fluorine atom at the C5 position, it exerts a powerful inductive withdrawal of electron density[3]. This renders the adjacent C-Cl bonds at the C4 and C6 positions profoundly electrophilic. While the isopropyl group at C2 provides minor steric shielding, it is insufficient to protect the C4/C6 positions from nucleophilic attack.

Primary Decomposition Pathways:

  • Hydrolysis: Even trace ambient moisture will act as a nucleophile, displacing the labile chlorines to form pyrimidinones (e.g., 4-chloro-5-fluoro-6-hydroxy-2-isopropylpyrimidine).

  • Unwanted Nucleophilic Aromatic Substitution (SNAr): Protic solvents (alcohols, primary/secondary amines) will spontaneously react with the compound at room temperature.

  • Thermal Degradation: Elevated temperatures (typically >110°C), especially in the presence of trace acids or bases, catalyze dehalogenation and polymerization[1].

Decomposition A 4,6-Dichloro-5-fluoro- 2-isopropylpyrimidine E Hydrolysis (Pyrimidinone) A->E Nucleophilic Attack F SNAr Degradation (Ether/Amine Adducts) A->F Unwanted Substitution G Thermal Degradation (Dehalogenation) A->G Bond Cleavage B Moisture / H2O B->E C Protic Solvents (Alcohols/Amines) C->F D Excess Heat (>110°C) D->G

Fig 1: Primary decomposition pathways of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine.

Troubleshooting Guide: Self-Validating Protocols for Stability

A robust experimental setup must be a self-validating system . You cannot assume your reagents are dry or your atmosphere is inert; you must prove it at each step before introducing the halopyrimidine.

Step-by-Step Methodology for Safe Handling & Reaction Setup

Step 1: Environmental Validation (The Schlenk Technique)

  • Action: Flame-dry all glassware under vacuum (0.1 mmHg) and backfill with high-purity Argon (not Nitrogen, as Argon is heavier and provides a better blanket). Repeat this purge cycle three times.

  • Validation: Use an inline moisture indicator on your Argon line. If the indicator is not strictly blue (or its active dry color), do not proceed.

Step 2: Solvent Purification and Verification

  • Action: Use strictly anhydrous, aprotic solvents (e.g., THF, DCM, or Toluene).

  • Validation: Before dissolving the pyrimidine, extract a 1 mL aliquot of the solvent and perform a Karl Fischer (KF) titration. Do not proceed if the water content exceeds 50 ppm.

Step 3: Temperature-Controlled Addition

  • Action: Dissolve the 4,6-dichloro-5-fluoro-2-isopropylpyrimidine in the verified anhydrous solvent at 0°C to 5°C.

  • Causality: Lowering the kinetic energy of the system suppresses the rate of background hydrolysis from any microscopic trace moisture that survived Step 2[4].

Step 4: Controlled Quenching

  • Action: Never quench the reaction with strong aqueous acids or bases. Use a cold, pH-neutral phosphate buffer (pH 6.5–7.0) to halt the reaction while preserving any unreacted intermediate.

Workflow N1 1. Storage 2-8°C, Argon N2 2. Solvent Prep KF Titration <50ppm N1->N2 N3 3. Transfer Schlenk Line N2->N3 N4 4. Reaction Temp Control N3->N4 N5 5. Workup pH 6-7 Buffer N4->N5

Fig 2: Self-validating experimental workflow for handling reactive halopyrimidines.

Quantitative Data: Solvent Compatibility & Storage

To ensure long-term stability and reaction success, adhere strictly to the quantitative thresholds outlined in the tables below.

Table 1: Solvent Compatibility & Moisture Thresholds
SolventCompatibilityMax Allowable H2O (ppm)Recommended Drying Agent
DCM High< 503Å Molecular Sieves
THF High< 50Sodium / Benzophenone
Toluene High< 504Å Molecular Sieves
DMF Moderate (SNAr risk)< 1004Å Sieves + Amine-free verification
Methanol INCOMPATIBLE N/AN/A (Causes immediate SNAr)
Table 2: Storage Conditions & Expected Half-Life
Storage ConditionAtmosphereTemperatureExpected Half-Life
Standard BenchtopAmbient Air25°C< 48 hours (due to humidity)
RefrigeratedAmbient Air4°C1 - 2 weeks
Inert Storage Argon / N2 2°C to 8°C > 12 months
Deep FreezeArgon / N2-20°C> 24 months

Frequently Asked Questions (FAQs)

Q: My batch of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine turned yellow/brown and shows multiple spots on TLC. What happened? A: This is a classic sign of thermal degradation or amine-catalyzed polymerization. If the compound was exposed to temperatures above 50°C during solvent evaporation, or if it came into contact with trace secondary amines (often found in degraded DMF), the pyrimidine ring undergoes rapid dehalogenation and oligomerization. Discard the batch; purification is rarely viable once polymerization begins.

Q: Can I use standard "anhydrous grade" DMF directly from the bottle for my coupling reaction? A: No. Standard DMF, even when labeled anhydrous, slowly decomposes over time to release dimethylamine and carbon monoxide. Dimethylamine is a potent nucleophile that will immediately attack the C4/C6 positions of your pyrimidine via SNAr[4]. You must purge the DMF with Argon and store it over activated 4Å molecular sieves prior to use.

Q: I need to run a chlorination to synthesize this compound from its precursor. What are the optimal conditions? A: Synthesis typically utilizes 5-fluoro-2-isopropylpyrimidine as a precursor, reacting with phosphorus oxychloride (POCl3) or thionyl chloride at controlled temperatures (~110°C)[1]. It is critical to use a catalytic amount of a non-nucleophilic base (like N,N-dimethylaniline) to facilitate the chlorination without triggering side reactions[3].

Q: How do I safely dispose of degraded or expired material? A: Because it is a halogenated, highly reactive organic compound, it must be disposed of as hazardous corrosive organic waste[5]. Do not attempt to wash it down the sink, as the resulting hydrolysis will generate localized hydrochloric and hydrofluoric acid byproducts.

References

  • EvitaChem Database.Buy 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine (EVT-15267658) - Properties, Synthesis, and Applications.
  • PubChem (National Institutes of Health).4,6-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 11286675 - Toxicity and Reactivity Profile.
  • Justia Patents.Herbicidal compounds (Patent detailing halopyrimidine handling and SNAr coupling conditions).

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 4,6-dichloro-5-fluoro-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the cross-coupling of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions to facilitate successful and selective functionalization of this challenging heterocyclic substrate.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with 4,6-dichloro-5-fluoro-2-isopropylpyrimidine?

The primary challenges stem from a combination of factors inherent to the substrate's structure:

  • Regioselectivity: The molecule possesses two distinct chlorine atoms at the C4 and C6 positions. The intrinsic electronic properties of the pyrimidine ring make the C4 position generally more reactive than the C2 position in dichloropyrimidines.[1][2] For 4,6-dichloropyrimidines, the C4/C6 positions are electronically similar, but their reactivity can be influenced by other substituents. The primary challenge is to achieve selective mono-substitution at either the C4 or C6 position, as double coupling is a common side reaction.

  • Steric Hindrance: The 2-isopropyl group presents significant steric bulk near the C2 position, which can influence the approach of the catalyst to the C4 and C6 positions, potentially affecting reaction rates and catalyst/ligand choice.[3][4]

  • Electronic Effects: The electron-withdrawing nature of the two nitrogen atoms and the fluorine atom activates the C-Cl bonds towards oxidative addition, a key step in the catalytic cycle.[2][5] However, the fluorine atom can also influence the electronic properties and stability of reaction intermediates.

  • Potential for Side Reactions: Like many cross-coupling reactions with halogenated heterocycles, side reactions such as hydrodechlorination (reduction of the C-Cl bond) and catalyst deactivation can occur, leading to lower yields.[6]

Q2: Which chloro-position (C4 or C6) is expected to be more reactive?

For polychlorinated pyrimidines, the general order of reactivity in palladium-catalyzed cross-couplings is C4(6) > C2 > C5.[2][5] The C4 and C6 positions are the most electron-deficient and, therefore, most susceptible to the initial oxidative addition step by the palladium catalyst.[5][7] In this specific substrate, the C4 and C6 positions are electronically very similar. Theoretical calculations on dichloropyrimidines show the C4 position has the lowest C-Cl bond dissociation energy, favoring its reaction.[7] While C4 is often favored, the actual selectivity can be subtly influenced by the specific ligand, base, and reaction conditions employed, making empirical screening essential.

Q3: Which cross-coupling reactions are most suitable for this substrate?

Several palladium-catalyzed cross-coupling reactions are well-suited for functionalizing this pyrimidine core. The choice depends on the desired substituent.

  • Suzuki-Miyaura Coupling: This is often the first choice for introducing aryl, heteroaryl, or vinyl groups due to the wide availability of boronic acids/esters, mild reaction conditions, and high functional group tolerance.[8][9][10]

  • Buchwald-Hartwig Amination: Ideal for forming C-N bonds to introduce primary or secondary amines, which is crucial for synthesizing many biologically active compounds.[11][12]

  • Sonogashira Coupling: Used for the introduction of terminal alkynes. Both traditional copper co-catalyzed and modern copper-free conditions can be effective.[13][14]

Catalyst System Selection and Optimization

The success of any cross-coupling reaction hinges on the careful selection of the catalyst system components.

G Key Factors in Catalyst System Design cluster_substrate Substrate Properties cluster_reaction Desired Transformation cluster_catalyst Catalyst System Components Regioselectivity Regioselectivity (C4 vs C6) Ligand Ligand Regioselectivity->Ligand Sterics Steric Hindrance (2-isopropyl group) Precatalyst Pd Precatalyst Sterics->Precatalyst Sterics->Ligand Electronics Electronic Effects (N, F atoms) Electronics->Ligand Base Base Electronics->Base Suzuki Suzuki (C-C) Suzuki->Precatalyst Suzuki->Ligand Suzuki->Base Solvent Solvent Suzuki->Solvent Buchwald Buchwald-Hartwig (C-N) Buchwald->Precatalyst Buchwald->Ligand Buchwald->Base Buchwald->Solvent Sonogashira Sonogashira (C-Csp) Sonogashira->Precatalyst Sonogashira->Ligand Sonogashira->Base Sonogashira->Solvent

Key factors influencing catalyst system design.
Q4: How do I choose the right Palladium Precatalyst?

Efficient generation of the active Pd(0) species is critical.[15] While traditional sources can work, modern precatalysts offer greater reliability and consistency.

Precatalyst SourceProsConsRecommended for this Substrate?
Pd(OAc)₂, Pd₂(dba)₃ Inexpensive, widely available.[16]Can be inefficient; requires excess ligand; in situ reduction can be inconsistent.[17]Viable, but may require more optimization.
Pd(PPh₃)₄ A direct Pd(0) source.Often not active enough for challenging aryl chlorides; excess PPh₃ can inhibit catalysis.Not recommended as a first choice.
Buchwald Precatalysts (G3, G4) Air- and moisture-stable; generate the active LPd(0) species cleanly and efficiently under mild conditions with a 1:1 ligand-to-palladium ratio.[18]Higher cost.Highly Recommended. These are the gold standard for reliable cross-coupling.
PEPPSI™ Precatalysts Excellent for N-Heterocyclic Carbene (NHC) ligands; very stable.[15]Primarily for NHC ligands.Recommended if screening NHC ligands.
Q5: What are the best ligands for a Suzuki-Miyaura coupling with this substrate?

For coupling with aryl chlorides, especially those with steric hindrance, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are generally the most effective as they accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[19][20]

Ligand ClassExample LigandsKey CharacteristicsWhen to Use
Biarylphosphines (Buchwald Ligands) XPhos, SPhos, RuPhosHighly effective for C-Cl bond activation. Bulky framework promotes reductive elimination.[21]First choice for screening. Broadly applicable and highly reliable for hindered substrates.
Dialkylphosphines t-Bu₃P, Cy₃PVery electron-rich but can be sensitive to air.Good for electron-rich and sterically hindered aryl chlorides.[22]
N-Heterocyclic Carbenes (NHCs) IPr, IPentStrong σ-donors that form very stable palladium complexes. Can sometimes offer unique selectivity.[23][24]Excellent alternative to phosphines, particularly when phosphine ligands fail or give low yields.
Q6: What catalyst system should I use for a Buchwald-Hartwig amination?

C-N coupling with this substrate requires a catalyst system that can overcome steric crowding and facilitate the coupling of potentially less nucleophilic amines.

  • Recommended Ligands: Bulky biarylphosphine ligands such as XPhos or BrettPhos are excellent starting points.[15] BrettPhos is particularly effective for coupling with primary amines. For challenging couplings, specialized ligands like Josiphos may also be effective.

  • Recommended Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[21] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used.[25]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard.[21]

Troubleshooting Guide

G start Low or No Conversion q1 Are atmosphere & reagents truly inert/dry? start->q1 q2 Is the base strong enough and soluble? q1->q2 Yes a1 Action: Re-dry solvents/reagents. Improve degassing. Use a glovebox. q1->a1 No q3 Is the catalyst system active enough? q2->q3 Yes a2 Action: Switch to a stronger base (e.g., K₃PO₄ → NaOtBu). Consider solvent change (e.g., Dioxane → Toluene). q2->a2 No q4 Is the temperature high enough? q3->q4 Yes a3 Action: Switch to a more active ligand (e.g., PPh₃ → XPhos). Use a modern precatalyst (e.g., Pd(OAc)₂ → XPhos Pd G3). q3->a3 No a4 Action: Increase temperature in 10-20 °C increments. Consider microwave heating. q4->a4

Troubleshooting workflow for low reaction conversion.
Q7: I'm observing significant hydrodechlorination (the C-Cl bond is replaced by C-H). How can I prevent this?

Hydrodechlorination is a common side reaction, often caused by moisture or other proton sources.[6]

  • Ensure Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. Using a glovebox for reaction setup is ideal.

  • Check Reagent Purity: The coupling partner (e.g., boronic acid, amine) can sometimes be a source of impurities that act as hydrogen donors.

  • Choice of Base: The base can influence this side reaction. If using a phosphate or carbonate base, ensure it is anhydrous. Sometimes switching to an alkoxide or amide base can help.

Q8: I'm getting a mixture of C4 and C6 mono-substituted products. How can I improve regioselectivity?

Achieving high regioselectivity can be challenging.

  • Ligand Tuning: This is the most powerful tool. Bulky ligands can sometimes favor reaction at the less sterically hindered position. A systematic screening of different ligand classes (e.g., Buchwald vs. NHC) is the best approach.[26]

  • Temperature Control: Running the reaction at the lowest possible temperature that still provides a reasonable rate can sometimes enhance selectivity. Higher temperatures can lead to the reaction of less reactive sites.[8]

  • Stoichiometry: Carefully controlling the stoichiometry to use a slight deficiency of the coupling partner (e.g., 0.95 equivalents) can help minimize double substitution and may influence the initial site of reaction, which can then be isolated.

Q9: My alkyne is forming homocoupled (Glaser coupling) products in a Sonogashira reaction. What's wrong?

Alkyne homocoupling is a classic side reaction in Sonogashira couplings, especially when using a copper co-catalyst.[27]

  • Switch to Copper-Free Conditions: This is the most effective solution. Copper-free Sonogashira protocols, which typically use a palladium catalyst with a suitable phosphine ligand (like t-Bu₃P) and a strong base in a solvent like DMF, eliminate this side reaction.[13][14]

  • Rigorous Degassing: If using copper, ensure the reaction is completely free of oxygen, as oxidative coupling is the primary pathway for homocoupling.[27]

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for each specific boronic acid.

  • Reaction Setup: To an oven-dried vial inside a glovebox, add 4,6-dichloro-5-fluoro-2-isopropylpyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 ratio, to a final concentration of 0.1 M).

  • Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture in a pre-heated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a robust starting point for coupling with secondary amines.

  • Reaction Setup: To an oven-dried Schlenk tube inside a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 eq.) and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Reagent Addition: Add 4,6-dichloro-5-fluoro-2-isopropylpyrimidine (1.0 eq.). Seal the tube with a septum.

  • Solvent and Amine Addition: Remove the tube from the glovebox. Add anhydrous, degassed toluene via syringe, followed by the amine (1.2 eq.).

  • Reaction: Place the tube under a positive pressure of argon and heat in a pre-heated oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 16-24 hours).

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the filtrate with water, then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, concentrate, and purify the crude product by flash column chromatography.

References
  • Benchchem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine.
  • Cernak, T. et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Dykstra, K. M. et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society.
  • Cernak, T. et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
  • Hicks, J. D. et al. (2021). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • R Discovery. (2016).
  • Ji, Y. et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 433–436.
  • Cernak Lab. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • OA Monitor Ireland. (n.d.).
  • Cernak, T. et al. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
  • Bryant, J. R. et al. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 131(18), 6376–6383.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Wikipedia. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling with 4,6-Dibromodibenzo[b,d]thiophene.
  • Doyle, A. (2017). Subtle steric differences reveal a model for Ni cross-coupling success.
  • van der Meer, D. et al. (2026). Impact of Thiazides and Fluoropyrimidines Interaction on Myelotoxicity and Other Adverse Events in Real‐World Practice: A Retrospective Cohort Study. PMC.
  • Zhang, W. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Topczewski, J. J. et al. (n.d.).
  • Huang, H. et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040.
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
  • MilliporeSigma. (n.d.). Empowering Cross-Coupling.
  • Amgen. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed.
  • ACS Publications. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Some Steric Effects of the Isopropyl Group in Organosilicon Compounds.
  • Sharma, A. et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Al-Masum, M. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Plenio, H. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing.
  • The Organic Chemistry Tutor. (2025).
  • Benchchem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ChemSpider. (2006).
  • Sarma, J. A. R. P. et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(13), 5291–5294.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine.
  • Benchchem. (n.d.).

Sources

Technical Support Center: Scaling Up 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and synthesis of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine . This halopyrimidine is a highly valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of targeted antiviral and anticancer agents, as well as advanced crop protection chemicals [1].

Scaling up the chlorination of its dihydroxy precursor presents significant chemical engineering challenges, including thermal runaway, regioselectivity, and heavy byproduct waste management. This guide provides field-proven troubleshooting insights, verified standard operating procedures (SOPs), and green chemistry alternatives to ensure self-validating, high-yield production.

Reaction Pathway & Mechanistic Workflow

The following diagram illustrates the traditional industrial chlorination route alongside modern, zero-phosphorus green chemistry alternatives.

SynthesisScaleUp cluster_traditional Traditional Industrial Route cluster_green Green Chemistry Alternatives SM 5-Fluoro-2-isopropylpyrimidine-4,6-diol (Starting Material) POCl3 POCl3 + N,N-dimethylaniline (110°C, 6-8 hrs) SM->POCl3 Chlorination VH Vilsmeier-Haack Reagent (Oxalyl Chloride + DMF, 60°C) SM->VH Chlorination Phosgene Triphosgene + Pyridine (Dichloroethane) SM->Phosgene Chlorination Mono Mono-chloro Intermediate (Rate-limiting step) POCl3->Mono Fast Waste Phosphorus Waste (2.1-3.4 kg/kg) POCl3->Waste Byproduct Product 4,6-Dichloro-5-fluoro- 2-isopropylpyrimidine (Target API Intermediate) Mono->Product Slow (>95% Conv.) VH->Product 88% Yield (Zero P-waste) Phosgene->Product 91% Yield

Reaction pathways for the synthesis of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine.

Troubleshooting Guides & FAQs

Q1: Why is my chlorination stalling at the mono-chloro intermediate during POCl₃ scale-up?

Causality: The first nucleophilic aromatic substitution ( SN​Ar ) proceeds rapidly. However, the resulting mono-chloro intermediate is highly electron-deficient due to the combined inductive electron-withdrawing effects of the C5-fluorine atom and the newly added C4-chlorine. This severely deactivates the pyrimidine ring toward the second substitution. Solution: The reaction must be driven thermally and catalytically. Maintain the reaction at 110°C for at least 6–8 hours. Crucially, ensure the addition of a catalytic base such as N,N-dimethylaniline (0.5 equiv) . The base reacts with POCl₃ to form a highly reactive Vilsmeier-type intermediate, which significantly lowers the activation energy required for the second chlorination step [1].

Q2: During the quench of the POCl₃ reaction, we observe significant thermal runaway and product hydrolysis. How do we control this?

Causality: POCl₃ reacts violently with water, releasing HCl gas and generating massive exothermic heat. If the bulk reaction mixture is quenched directly, localized heating will cause the newly formed dichloro product to hydrolyze back into the mono-chloro or dihydroxy derivatives. Solution: Implement a strict solvent exchange protocol prior to quenching. Distill the excess POCl₃ under reduced pressure (60°C, 15 mmHg) to minimize the volume of reactive phosphorus species [1]. Quench the remaining concentrated residue by adding it dropwise to a vigorously stirred ice-water bath, strictly maintaining the internal reactor temperature below 20°C.

Q3: How can we mitigate the massive phosphorus waste generated during 10-kg scale production?

Causality: Traditional POCl₃-based chlorinations generate 2.1–3.4 kg of phosphoramidic and phosphoric acid waste per kilogram of product, creating severe ecological and disposal bottlenecks at scale [1]. Solution: Transition to green chemistry alternatives. Utilizing the Vilsmeier-Haack reagent (formed in situ from DMF and oxalyl chloride) or phosgene equivalents (e.g., triphosgene) converts the hydroxy groups to chlorides while generating only volatile byproducts (CO₂, CO, and HCl). The HCl can be scrubbed and neutralized to NaCl, completely eliminating heavy phosphorus waste while maintaining yields of 88–91% [1].

Standard Operating Procedures (SOPs)

Protocol A: Optimized Traditional POCl₃ Chlorination (Scale-Up)

This protocol is self-validating: the distillation step serves as an in-process control to ensure excess reagent is removed before the highly sensitive quench step.

  • Reactor Charging: To a dry, glass-lined reactor under N₂ atmosphere, charge 5-fluoro-2-isopropylpyrimidine-4,6-diol (1.0 equiv) and POCl₃ (5.0 equiv).

  • Catalysis: Slowly add N,N-dimethylaniline (0.5 equiv) while maintaining stirring. Caution: Mild exotherm.

  • Heating: Ramp the internal temperature to 110°C and hold for 6–8 hours. Monitor conversion via HPLC (aliquots quenched in cold methanol) until the mono-chloro intermediate is <1%.

  • Distillation: Cool the reactor to 60°C. Apply reduced pressure (15 mmHg) to distill off excess POCl₃. Do not bake the residue dry; leave a stirrable slurry.

  • Quenching: Dilute the slurry with dichloromethane (DCM). Transfer the mixture dropwise into a secondary reactor containing vigorously stirred ice water (0-5°C). Control the addition rate to keep the internal temperature <20°C.

  • Isolation: Separate the organic layer, wash with saturated aqueous NaHCO₃ until pH 7, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the target compound (>95% conversion).

Protocol B: Green Alternative (Vilsmeier-Haack Reagent)

This protocol eliminates phosphorus waste and operates at a milder temperature.

  • Reagent Preparation: In a dry reactor, dissolve 5-fluoro-2-isopropylpyrimidine-4,6-diol (1.0 equiv) in anhydrous DMF (solvent and reactant).

  • Addition: Cool the reactor to 0°C. Add oxalyl chloride (2.5 equiv) dropwise over 2 hours. Observe vigorous gas evolution (CO, CO₂).

  • Heating: Warm the reactor to 60°C and stir for 4 hours. The in situ chloroiminium salt drives the chlorination.

  • Workup: Cool to room temperature and quench slowly into ice water. Extract with ethyl acetate, wash with brine, dry, and concentrate to afford the product (approx. 88% yield) [1].

Quantitative Data Summary

The following table summarizes the operational metrics of different chlorination strategies for scale-up comparison.

Chlorination ReagentReaction TempYield / ConversionPrimary ByproductsWaste Profile (per kg API)Scale-Up Suitability
POCl₃ + N,N-dimethylaniline 110 °C>95% ConversionPhosphoric acids, HCl2.1 – 3.4 kg P-wasteHigh (Requires strict thermal quench control)
Oxalyl Chloride + DMF 60 °C88% YieldCO₂, CO, HCl0 kg P-wasteExcellent (Green chemistry, mild conditions)
Triphosgene + Pyridine 80 °C91% YieldCO₂, HCl0 kg P-wasteModerate (Requires stringent phosgene safety protocols)

References

  • EvitaChem Product Data: 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine Synthesis Analysis. EvitaChem.

byproduct formation in 4,6-dichloro-5-fluoro-2-isopropylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base > Halopyrimidines > Troubleshooting 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine Synthesis

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals. It addresses the mechanistic challenges, byproduct mitigation, and process optimization for the synthesis of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine (CAS 1379294-39-9)[1].

As a highly specialized halopyrimidine, this compound is a critical intermediate in the development of biologically active pharmaceuticals and crop protection agents[2]. Its synthesis typically involves the double chlorination of a pyrimidine precursor using agents like phosphorus oxychloride (POCl₃) under strictly controlled temperatures (around 110 °C)[2]. However, the strong electron-withdrawing nature of the C5-fluorine atom significantly alters the pyrimidine ring's electronic landscape, making the reaction highly susceptible to stalling and byproduct formation.

Below is our comprehensive guide to understanding the causality behind these issues and the self-validating protocols required to resolve them.

Reaction Workflow & Byproduct Pathway

Pathway Diol Pyrimidine Precursor (Starting Material) Vilsmeier Vilsmeier-Haack Complex (Activated Intermediate) Diol->Vilsmeier POCl₃ / Base (Activation) Monochloro Monochloro Intermediate (Stalled Byproduct) Vilsmeier->Monochloro Cl⁻ Attack (Fast) Adduct Phosphorodichloridate Adduct (Trapped Intermediate) Monochloro->Adduct POCl₃ / Base (Slow Activation) Product 4,6-Dichloro-5-fluoro- 2-isopropylpyrimidine (Target Product) Monochloro->Product Direct Chlorination (Ideal Pathway) Adduct->Product Cl⁻ Attack / Heat (Rate-Limiting) Hydrolysis Hydrolysis Reversion (Aqueous Quench Byproduct) Product->Hydrolysis H₂O Quench (T > 20°C) Tarry Polymeric Degradation (Thermal Byproduct) Product->Tarry Overheating (T > 115°C)

Reaction pathway detailing byproduct branching in 5-fluoro-2-isopropylpyrimidine chlorination.

Troubleshooting Guide & FAQs

Q1: Why am I seeing high levels of the monochloro intermediate (analogous to 4-chloro-5-fluoro-2-isopropylpyrimidine[3])?

  • Expertise & Experience (Causality): The first chlorination is kinetically favored. However, once the first chlorine is installed, the pyrimidine ring becomes extremely electron-deficient. The combined inductive electron withdrawal from the C4-chlorine and the C5-fluorine drastically reduces the nucleophilicity of the remaining C6-oxygen. This makes its activation by POCl₃ sluggish.

  • Trustworthiness (Solution): You must force the second activation. Do not rely on neat POCl₃. Introduce a base (such as N,N-dimethylaniline) to act as an acid scavenger and nucleophilic catalyst, or use a catalytic amount of DMF to generate the highly electrophilic Vilsmeier-Haack reagent in situ[2]. Maintain the internal temperature strictly at 105–110 °C to overcome the activation energy barrier.

Q2: My HPLC shows a massive unknown peak that disappears after workup, resulting in a low yield. What is this?

  • Expertise & Experience (Causality): You are observing the accumulation of the phosphorodichloridate adduct (-O-POCl₂). This intermediate forms when the C6-oxygen attacks POCl₃, but the subsequent nucleophilic aromatic substitution (SNAr) by the chloride ion fails to occur. During aqueous workup, this trapped adduct hydrolyzes back to the monochloro-hydroxy starting material.

  • Trustworthiness (Solution): The SNAr step is rate-limiting and requires a high concentration of dissolved chloride. If you are sweeping the reactor with heavy nitrogen, you may be stripping out the HCl gas needed to provide chloride ions. Reduce the sweep rate or add a soluble chloride source (e.g., 5 mol% tetrabutylammonium chloride) to drive the adduct to the final dichloro product.

Q3: What causes the formation of dark, tarry polymeric impurities during scale-up?

  • Expertise & Experience (Causality): 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine is thermally sensitive. Prolonged heating above 115 °C, especially in the presence of localized high concentrations of base, triggers degradation. The highly electrophilic pyrimidine core is susceptible to oligomerization, and the isopropyl group can undergo radical side-reactions.

  • Trustworthiness (Solution): Implement strict thermal boundaries. Use a jacketed reactor with a delta-T limit of 15 °C between the jacket and the internal reaction mass. Never exceed an internal temperature of 110 °C[2].

Q4: Why does my product degrade during the aqueous quench?

  • Expertise & Experience (Causality): Halopyrimidines are highly susceptible to hydrolysis. The C5-fluorine activates the adjacent C4/C6 chlorides toward nucleophilic attack by water. If the reaction mixture is quenched into water that is allowed to warm up, the product rapidly reverts to the mono- or di-hydroxy forms.

  • Trustworthiness (Solution): Always perform a "reverse quench." Slowly add the hot reaction mixture into a vigorously stirred, pre-cooled biphasic mixture of ice-water and an organic extraction solvent. The solvent immediately extracts the product into the organic phase, shielding it from the aqueous hydrolysis environment.

Quantitative Data: Chlorination Reagent Comparison
Chlorination SystemTypical YieldPrimary Byproduct RiskE-Factor (Waste)Scalability Profile
POCl₃ (Neat) 60 - 65%Monochloro accumulationHigh (Phosphorus)Poor (Sluggish kinetics)
POCl₃ + N,N-Dimethylaniline 85 - 90%Tarry degradation (>115°C)High (Phosphorus/Amine)Excellent (Industry Standard)
POCl₃ + DMF (Catalytic) 88 - 92%Phosphorodichloridate adductHigh (Phosphorus)Good (Requires Cl⁻ control)
Oxalyl Chloride + DMF 80 - 85%Gas evolution (CO, CO₂)Low (Volatile byproducts)Moderate (High reagent cost)
Standard Operating Procedure: Self-Validating Chlorination Workflow

Objective: Optimized synthesis of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine via POCl₃ and N,N-Dimethylaniline.

Step 1: Reagent Charging & Activation

  • Charge the reactor with 1.0 equivalent of the pyrimidine precursor.

  • Add 4.0 equivalents of POCl₃ at 20 °C.

  • Self-Validation Check: The mixture must remain a stirrable slurry. If it clumps, agitation is insufficient, risking localized hot spots and subsequent tar formation.

Step 2: Base Addition

  • Slowly dose 1.2 equivalents of N,N-dimethylaniline over 60 minutes.

  • Causality: Slow addition controls the exothermic formation of the amine hydrochloride salt, preventing premature thermal degradation and ensuring a homogeneous catalytic environment[2].

Step 3: Thermal Ramping & Reaction

  • Heat the reactor to an internal temperature of 105–110 °C[2].

  • Self-Validation Check (In-Process Control): After 4 hours, sample 0.5 mL into cold acetonitrile. Analyze via HPLC. The reaction is validated as complete only when the monochloro intermediate peak area is < 2.0%. Do not proceed to quench until this threshold is met.

Step 4: Reverse Quench & Isolation

  • Prepare a quench vessel with a 1:1 mixture of Ice-Water and Dichloromethane (DCM) at 0 °C.

  • Slowly transfer the hot reaction mass into the quench vessel, maintaining the internal quench temperature strictly < 20 °C.

  • Causality: The DCM immediately extracts the newly formed 4,6-dichloro-5-fluoro-2-isopropylpyrimidine, shielding it from the aqueous phase and preventing hydrolysis reversion.

  • Self-Validation Check: Monitor the aqueous layer pH. A stable pH < 2 confirms the complete destruction of excess POCl₃, validating that the organic layer is safe for phase separation and concentration.

Sources

Validation & Comparative

A Comparative Guide to 4,6-dichloro-5-fluoro-2-isopropylpyrimidine and Other Pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry. Its prevalence in the fundamental building blocks of life, DNA and RNA, has made it a privileged structure in the design of novel therapeutics. This guide provides an in-depth comparison of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine with other key pyrimidine derivatives, offering insights into its synthesis, potential biological activity based on structure-activity relationships (SAR), and how it stacks up against established compounds in the field. While direct experimental data for 4,6-dichloro-5-fluoro-2-isopropylpyrimidine is limited in publicly available literature, this guide will leverage data from structurally similar compounds and established pyrimidine-based drugs to provide a comprehensive and predictive analysis.

The Pyrimidine Scaffold: A Privileged Motif in Medicinal Chemistry

The six-membered heterocyclic pyrimidine ring is a fundamental component of numerous biologically active molecules.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] The versatility of the pyrimidine core allows for extensive chemical modification at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. Several FDA-approved drugs, such as the anticancer agents Gefitinib, Palbociclib, and 5-Fluorouracil, are built upon a pyrimidine framework, highlighting the clinical significance of this heterocyclic system.[3][5][6][7][8]

Synthesis of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine and Related Derivatives

The synthesis of substituted pyrimidines is a well-established field in organic chemistry. For 4,6-dichloro-5-fluoro-2-isopropylpyrimidine, a plausible synthetic route would involve the cyclization of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine, followed by chlorination and fluorination steps. A general synthetic pathway is outlined below.

General Synthetic Workflow

A 1,3-Dicarbonyl Compound C Pyrimidine Core A->C Cyclization B Amidine B->C D Halogenated Pyrimidine C->D Halogenation E Target Compound D->E Functionalization

Caption: General workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of a Dichlorinated Pyrimidine Derivative (Illustrative)

This protocol describes a general method for the synthesis of a 4,6-dichloropyrimidine derivative, which can be adapted for the synthesis of the target compound.

Step 1: Cyclization to form the pyrimidine core

  • To a solution of sodium methoxide in methanol, add the appropriate amidine (e.g., isobutyramidine for the 2-isopropyl group).

  • Add a suitable 1,3-dicarbonyl equivalent (e.g., a malonic ester derivative).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with an acid to precipitate the pyrimidine-4,6-diol.

  • Filter, wash, and dry the crude product.

Step 2: Chlorination of the pyrimidine core

  • Suspend the pyrimidine-4,6-diol in a suitable solvent such as toluene.

  • Add a chlorinating agent, for example, phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for several hours.

  • Cool the reaction mixture and carefully quench with ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 4,6-dichloropyrimidine derivative.

Comparative Analysis: Physicochemical and Biological Properties

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents. The presence of two chlorine atoms at the 4 and 6 positions, a fluorine atom at the 5 position, and an isopropyl group at the 2 position of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine suggests several potential biological activities, particularly as a kinase inhibitor or an anticancer agent.

Structure-Activity Relationship (SAR) Insights
  • 2-Position (Isopropyl Group): The 2-position of the pyrimidine ring is often a key interaction point with biological targets. An isopropyl group can provide a balance of lipophilicity and steric bulk, potentially influencing binding affinity and selectivity. In many kinase inhibitors, this position is occupied by groups that can form hydrogen bonds or engage in hydrophobic interactions within the ATP-binding pocket.

  • 4,6-Positions (Dichloro Substituents): The chlorine atoms at these positions are excellent leaving groups for nucleophilic aromatic substitution reactions. This makes the compound a versatile intermediate for the synthesis of a library of derivatives with diverse functionalities at these positions. These positions are often substituted with amino or anilino groups in potent kinase inhibitors.

  • 5-Position (Fluoro Substituent): The small and highly electronegative fluorine atom can significantly impact the compound's electronic properties, metabolic stability, and binding affinity. Fluorine substitution is a common strategy in medicinal chemistry to enhance biological activity.

Comparison with Established Pyrimidine Derivatives

To provide a comprehensive comparison, we will evaluate 4,6-dichloro-5-fluoro-2-isopropylpyrimidine against several classes of well-characterized pyrimidine derivatives, including FDA-approved drugs.

Compound/Class Structure Primary Mechanism of Action Key Therapeutic Applications Relevant Clinical Data/IC50 Values
4,6-dichloro-5-fluoro-2-isopropylpyrimidine (Structure to be synthesized)Predicted: Kinase Inhibition, AnticancerPotential: Oncology, Inflammatory DiseasesNo direct data available.
Gefitinib (Iressa) Quinazoline-basedEGFR Tyrosine Kinase Inhibitor[1][5][9]Non-small cell lung cancer (NSCLC)[5][9]Biochemical IC50 (EGFR WT): ~15 nM[10]
Palbociclib (Ibrance) Pyrido[2,3-d]pyrimidine-basedCDK4/6 Inhibitor[3][6][11]HR+/HER2- Breast Cancer[3][11]CDK4/Cyclin D1 IC50: 11 nM
5-Fluorouracil (5-FU) Fluorinated PyrimidineThymidylate Synthase Inhibitor, DNA/RNA damage[4][7][8][12][13]Colorectal, Breast, Head & Neck Cancers[8]Varies by cell line and assay.
Gemcitabine (Gemzar) Nucleoside AnalogDNA Synthesis Inhibition[2][14][15][16][17]Pancreatic, Lung, Breast, Ovarian Cancers[2][14]Varies by cell line and assay.
Capecitabine (Xeloda) Oral Prodrug of 5-FUThymidylate Synthase Inhibitor[18][19][20][21]Breast, Colorectal Cancers[22][18]Converted to 5-FU in vivo.
Lapatinib (Tykerb) Quinazoline-basedDual EGFR/HER2 Inhibitor[23][24][25][26][27]HER2+ Breast Cancer[24][26]Varies by cell line and assay.
Ribociclib (Kisqali) Pyrido[2,3-d]pyrimidine-basedCDK4/6 Inhibitor[28][29][30][31]HR+/HER2- Breast Cancer[28][29]CDK4/Cyclin D1 IC50: 10 nM
Abemaciclib (Verzenio) 2-Anilinopyrimidine-basedCDK4/6 Inhibitor[10][32][33][34][35]HR+/HER2- Breast Cancer[34][35]CDK4/Cyclin D1 IC50: 2 nM

Predicted Biological Activity and Experimental Evaluation

Based on its structural features, 4,6-dichloro-5-fluoro-2-isopropylpyrimidine is a promising candidate for evaluation as a kinase inhibitor and an anticancer agent. The following experimental workflows are essential for characterizing its biological activity.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

A Prepare Kinase Reaction (Enzyme, Substrate, Buffer) B Add Test Compound (Varying Concentrations) A->B C Initiate Reaction (Add ATP) B->C D Incubate C->D E Stop Reaction & Detect Signal (e.g., Luminescence, Fluorescence) D->E F Data Analysis (Calculate IC50) E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Experimental Protocol:

  • Reaction Setup: In a 96- or 384-well plate, prepare a reaction mixture containing the purified kinase enzyme, a suitable substrate (peptide or protein), and kinase assay buffer.

  • Compound Addition: Add the test compound (dissolved in DMSO) at various concentrations to the wells. Include a vehicle control (DMSO only).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and quantify the kinase activity. This can be done by measuring the amount of ADP produced (e.g., using a luminescence-based assay) or the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is a common method to assess the cytotoxic potential of a compound.

A Seed Cancer Cells in 96-well plate B Treat with Test Compound (Varying Concentrations) A->B C Incubate (e.g., 48-72 hours) B->C D Add MTT Reagent C->D E Incubate & Solubilize Formazan D->E F Measure Absorbance E->F G Data Analysis (Calculate IC50) F->G

Caption: Workflow for an MTT cytotoxicity assay.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine is not yet widely published, its structural features strongly suggest its potential as a valuable scaffold in drug discovery, particularly in the development of kinase inhibitors and anticancer agents. The di-chloro substitutions at the 4 and 6 positions provide a reactive handle for the synthesis of diverse libraries of compounds, allowing for extensive structure-activity relationship studies.

Future research should focus on the synthesis of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine and a series of its derivatives with various substitutions at the 4 and 6 positions. These compounds should then be subjected to a comprehensive biological evaluation, including in vitro kinase inhibition assays against a panel of relevant kinases and cytotoxicity assays against a variety of cancer cell lines. Such studies will be crucial in elucidating the therapeutic potential of this and related pyrimidine derivatives and will contribute to the ever-expanding landscape of pyrimidine-based therapeutics.

References

  • Gemcitabine. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • Laskin, J. J., & Sandler, A. B. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12), 4207s-4212s. [Link]

  • Palbociclib. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • Chen, J., et al. (2018). Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). Oncology Reports, 39(3), 965-973. [Link]

  • Hirschfeld, C. (2025, December 10). Gemcitabine Mechanism of Action Explained. Hirschfeld Oncology. [Link]

  • Sordella, R., et al. (2004). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Cancer Research, 64(12), 4001-4006. [Link]

  • Gefitinib. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • Massive Bio. (2024, January 8). Exploring Gemcitabine in Oncology: Mechanism, Clinical Applications, and Emerging Research. [Link]

  • Plunkett, W., et al. (1995). Gemcitabine: metabolism, mechanisms of action, and self-potentiation. Seminars in Oncology, 22(4 Suppl 11), 3-10. [Link]

  • Pfizer. (2026, January 28). Palbociclib. Pfizer Oncology Development. [Link]

  • Targeted Oncology. (2026, March 24). The Mechanism of Action of Palbociclib | Targeted Oncology Case-Based Roundtable. [Link]

  • Wang, S., et al. (2014). Efficacy and safety of capecitabine-based first-line chemotherapy in advanced or metastatic breast cancer: a meta-analysis of randomised controlled trials. PLoS One, 9(1), e85324. [Link]

  • Longley, D. B., et al. (2003). The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells. Oncogene, 22(34), 5437-5445. [Link]

  • Massive Bio. (2026, January 9). Palbociclib. [Link]

  • Walko, C. M., & Lindley, C. (2005). Capecitabine: a review of its pharmacology and therapeutic efficacy in the management of advanced breast cancer. Clinical Therapeutics, 27(1), 23-44. [Link]

  • Bollineni, V. R., et al. (2016). Gemcitabine Mechanism of Action Confounds Early Assessment of Treatment Response by 3′-Deoxy-3′-[18F]Fluorothymidine in Preclinical Models of Lung Cancer. Cancer Research, 76(24), 7149-7158. [Link]

  • Sakamoto, K., et al. (2021). Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines. Oncology Reports, 45(4), 1-12. [Link]

  • Longley, D. B., et al. (2008). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Current Cancer Drug Targets, 8(5), 430-439. [Link]

  • Longley, D. B., et al. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer, 3(5), 330-338. [Link]

  • Synapse. (2024, July 17). What is the mechanism of Gefitinib?. Patsnap. [Link]

  • CancerNetwork. (2026, March 24). Capecitabine Studies Show Flexible Dose Effective, Recurrent Breast Cancer Responsive. [Link]

  • Liu, X., et al. (2022). Efficacy and Safety of Capecitabine for Triple-Negative Breast Cancer: A Meta-Analysis. Frontiers in Oncology, 12, 906913. [Link]

  • Zhang, L., et al. (2013). Clinical Efficacy of Including Capecitabine in Neoadjuvant Chemotherapy for Breast Cancer: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. PLoS One, 8(1), e53385. [Link]

  • Higgins, B., et al. (2004). Erlotinib antitumor activity in non-small cell lung cancer models is independent of HER1 and HER2 overexpression. Anticancer Research, 24(5B), 3067-3075. [Link]

  • Sakamoto, K., et al. (2021). Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines. Oncology Reports, 45(4), 1-12. [Link]

  • Gelbert, L. M., et al. (2014). Abemaciclib, a Recent Novel FDA-Approved Small Molecule Inhibiting Cyclin-Dependant Kinase 4/6 for the Treatment of Metastatic Breast Cancer: A Mini-Review. Journal of Medicinal Chemistry, 57(11), 4537-4547. [Link]

  • Garon, E. B., et al. (2006). Erlotinib antitumor activity in non-small cell lung cancer models is independent of HER1 and HER2 overexpression. Anticancer Research, 26(5A), 3505-3512. [Link]

  • Zhou, C., et al. (2014). Role of erlotinib in the targeted treatment of non-small-cell lung can. OncoTargets and Therapy, 7, 295-305. [Link]

  • Novartis. (n.d.). Clinical Trial Results | mBC | KISQALI® (ribociclib). [Link]

  • GlaxoSmithKline. (2011, September 9). Lapatinib clinical trial update. [Link]

  • Clark, A. S., & Arteaga, C. L. (2005). Identifying Predictive and Surrogate Markers of Erlotinib Antitumor Activity Other Than Rash. Clinical Cancer Research, 11(13), 4615-4618. [Link]

  • CancerNetwork. (2026, March 23). Landmark Lapatinib Data Published. [Link]

  • Novartis. (2025, October 17). Novartis Kisqali® 5-year NATALEE data demonstrate 28% reduction in risk of recurrence in the broadest early breast cancer patient population. [Link]

  • Kim, M. O., et al. (2021). Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems. Anticancer Research, 41(3), 1329-1336. [Link]

  • Harbeck, N., et al. (2025, May 15). Ribociclib/Endocrine Therapy Yields Similar pCRs Compared With Chemotherapy in HR+ Early Breast Cancer. OncLive. [Link]

  • ClinicalTrials.gov. (2017, February 8). Lapatinib and RAD-001 for HER2 Positive Metastatic Breast Cancer. [Link]

  • Kattan, J., et al. (2024). Real-world data of lapatinib and treatment after lapatinib in patients with previously treated HER2-positive metastatic breast cancer: A multicenter, retrospective study. Cancer Medicine, 9(8), 2981-2990. [Link]

  • Kattan, J., et al. (2024). Clinical Outcomes of Patients Treated with Ribociclib in Combination with Aromatase Inhibitors or Fulvestrant for HR-Positive, HER2-Negative Metastatic Breast Cancer, Real-World Data from a Low-Resourced Country. Journal of Clinical Oncology, 42(16_suppl), e13605-e13605. [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11047-11062. [Link]

  • ResearchGate. (n.d.). Compounds currently approved or undergoing clinical trials for cancer treatment that contain the pyrazolo[3,4-d]pyrimidine scaffold (highlighted in blue). [Image]. [Link]

  • Vishwakarma, P., et al. (2023). FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. Journal of Biomolecular Structure and Dynamics, 41(19), 9687-9700. [Link]

  • ResearchGate. (n.d.). Chemical structures of CDK4/6 selective drugs (abemaciclib, palbociclib, ribociclib) and the pan-CDK drug dinaciclib. [Image]. [Link]

  • Shi, Z., et al. (2023). Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. Frontiers in Chemistry, 11, 1169305. [Link]

  • Gong, X., et al. (2017). Preclinical Activity of Abemaciclib Alone or in Combination with Antimitotic and Targeted Therapies in Breast Cancer. Molecular Cancer Therapeutics, 16(10), 2296-2307. [Link]

  • Lenci, E., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 988-1002. [Link]

  • Shi, Z., et al. (2023). Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. Frontiers in Chemistry, 11, 1169305. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 988-1002. [Link]

  • Zhang, J., et al. (2020). Real‐world data of lapatinib and treatment after lapatinib in patients with previously treated HER2‐positive metastatic breast cancer: A multicenter, retrospective study. Cancer Medicine, 9(8), 2981-2990. [Link]

  • Schettini, F., et al. (2012). Lapatinib for Advanced or Metastatic Breast Cancer. The Oncologist, 17(1), 20-30. [Link]

Sources

A Comparative Analysis of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the pyrimidine scaffold remains a cornerstone of medicinal chemistry. Its prevalence in biologically active molecules necessitates a deep understanding of the reactivity of its functionalized derivatives. This guide provides an in-depth comparative analysis of the reactivity of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine, a versatile building block for the synthesis of complex molecular architectures. By examining its reactivity in the context of other key pyrimidine derivatives, we aim to provide actionable insights to inform your synthetic strategies.

Introduction to the Reactivity of Halogenated Pyrimidines

The reactivity of halogenated pyrimidines is a nuanced interplay of electronic and steric factors. The inherent electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders it susceptible to nucleophilic aromatic substitution (SNAr). The positions of the halogen substituents and the nature of other groups on the ring, however, dictate the precise reactivity and regioselectivity of these transformations.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength. In contrast, for nucleophilic aromatic substitution (SNAr), the high electronegativity of fluorine often makes it the most reactive halogen, as it strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex.

The position of the halogen on the pyrimidine ring also profoundly influences its lability. The C4 and C6 positions are the most activated towards nucleophilic attack due to effective delocalization of the negative charge in the Meisenheimer intermediate by the ring nitrogens.[1] The C2 position is also activated, while the C5 position is the least reactive.[2]

The Unique Profile of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine

4,6-dichloro-5-fluoro-2-isopropylpyrimidine presents a unique combination of substituents that collectively influence its reactivity:

  • Two Chlorine Atoms at C4 and C6: These are the primary sites for nucleophilic substitution. Their reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring.[3]

  • A Fluorine Atom at C5: The strongly electronegative fluorine atom at the C5 position is expected to further activate the C4 and C6 positions towards nucleophilic attack through its inductive effect.

  • An Isopropyl Group at C2: This alkyl group introduces both electronic and steric effects. Electronically, it is a weak electron-donating group, which might slightly temper the overall reactivity of the ring. Sterically, its bulk can influence the approach of nucleophiles, potentially affecting the regioselectivity of reactions.

Comparative Reactivity Analysis: A Qualitative Framework

Direct quantitative kinetic data comparing 4,6-dichloro-5-fluoro-2-isopropylpyrimidine with its analogs is not extensively available in the public domain. However, based on established principles of physical organic chemistry and available data for related compounds, we can construct a robust qualitative comparison.

The Activating Effect of the 5-Fluoro Substituent

The primary point of comparison is with the non-fluorinated analog, 4,6-dichloro-2-isopropylpyrimidine. The introduction of a fluorine atom at the C5 position is anticipated to significantly enhance the reactivity of the C4 and C6 chloro groups towards nucleophiles. This is due to the strong electron-withdrawing inductive effect of fluorine, which increases the electrophilicity of the adjacent carbon atoms.

Table 1: Predicted Relative Reactivity in SNAr Reactions

CompoundKey Structural FeaturePredicted Relative ReactivityRationale
4,6-dichloro-5-fluoro-2-isopropylpyrimidine 5-Fluoro group (electron-withdrawing) Higher The strong inductive effect of fluorine enhances the electrophilicity of the C4 and C6 positions, accelerating nucleophilic attack.
4,6-dichloro-2-isopropylpyrimidineNo substituent at C5LowerLacks the additional activation provided by the 5-fluoro group.
The Influence of the 2-Isopropyl Group

The isopropyl group at the C2 position exerts both a weak electron-donating effect and a notable steric influence. To understand its impact, we can compare the title compound with analogs bearing different substituents at C2.

Table 2: Influence of the C2-Substituent on Reactivity

CompoundC2-SubstituentPredicted Relative ReactivityRationale
4,6-dichloro-5-fluoro-2-isopropyl pyrimidineIsopropyl (weakly electron-donating, sterically bulky)ModerateThe electron-donating nature slightly deactivates the ring, while steric hindrance may slow the reaction rate depending on the nucleophile.
4,6-dichloro-5-fluoro-2-methyl pyrimidineMethyl (weakly electron-donating, less bulky)Higher than isopropyl analogSimilar electronic effect to isopropyl but with reduced steric hindrance, allowing for easier nucleophilic approach.
4,6-dichloro-5-fluoropyrimidineHydrogen (no substituent)HighestLacks the deactivating electronic effect and steric hindrance of an alkyl group at C2.

Experimental Protocols for Nucleophilic Aromatic Substitution

The following protocols are generalized procedures for conducting SNAr reactions on 4,6-dichloro-5-fluoro-2-isopropylpyrimidine and its analogs. Optimization for specific substrates and nucleophiles may be required.

Protocol for Mono-amination

This procedure describes a typical catalyst-free mono-amination at either the C4 or C6 position.

Materials:

  • 4,6-dichloro-5-fluoro-2-isopropylpyrimidine

  • Primary or secondary amine of choice

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a clean, dry reaction vessel, add 4,6-dichloro-5-fluoro-2-isopropylpyrimidine (1.0 mmol), anhydrous potassium carbonate (2.0 mmol), and anhydrous DMF (5 mL).

  • Add the desired amine (1.1 mmol) to the reaction mixture.

  • Heat the mixture to a temperature between 80-120 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Mono-alkoxylation

This protocol outlines the synthesis of mono-alkoxy derivatives.

Materials:

  • 4,6-dichloro-5-fluoro-2-isopropylpyrimidine

  • Alcohol of choice (e.g., methanol, ethanol)

  • Sodium hydride (NaH) or Sodium methoxide (NaOMe)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 mmol) in anhydrous THF (5 mL).

  • Slowly add the desired alcohol (1.1 mmol) to the suspension at 0 °C and stir for 15 minutes.

  • Add a solution of 4,6-dichloro-5-fluoro-2-isopropylpyrimidine (1.0 mmol) in anhydrous THF (5 mL) to the alkoxide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathway for SNAr and a typical experimental workflow.

Caption: General mechanism of SNAr on 4,6-dichloro-5-fluoro-2-isopropylpyrimidine.

experimental_workflow start Reaction Setup (Pyrimidine, Nucleophile, Base, Solvent) reaction Heating & Stirring (Monitor by TLC/LC-MS) start->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: A generalized experimental workflow for SNAr reactions.

Conclusion and Future Outlook

4,6-dichloro-5-fluoro-2-isopropylpyrimidine stands out as a highly activated and versatile substrate for nucleophilic aromatic substitution. The presence of the 5-fluoro substituent significantly enhances the reactivity of the C4 and C6 positions, making it a more reactive analog compared to its non-fluorinated counterpart. The 2-isopropyl group introduces a degree of steric hindrance that can be exploited for regioselective synthesis.

While direct kinetic comparisons are lacking, the principles outlined in this guide, supported by data from analogous systems, provide a solid foundation for predicting its reactivity and for the rational design of synthetic routes. Further quantitative studies are warranted to fully elucidate the subtle interplay of electronic and steric effects in this and related pyrimidine systems, which will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Dichloropyrimidines for Researchers and Drug Development Professionals.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine.
  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • RCS Research Chemistry Services. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

Sources

Comprehensive Guide to Purity Validation of 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine: HPLC vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical and agrochemical development, I frequently encounter the challenge of validating the purity of highly functionalized intermediates. 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine (CAS 1379294-39-9) is a prime example: a critical, electron-deficient halopyrimidine used as a building block for advanced active pharmaceutical ingredients (APIs) and crop protection agents[1].

Due to its unique physicochemical properties—high lipophilicity, volatility, and susceptibility to nucleophilic aromatic substitution (hydrolysis)—relying on a single analytical method for purity release is a significant regulatory and synthetic risk. This guide objectively compares the industry-standard High-Performance Liquid Chromatography (HPLC) method against orthogonal alternatives like Gas Chromatography (GC-FID) and quantitative Nuclear Magnetic Resonance (qNMR), providing the mechanistic causality and self-validating protocols necessary for robust purity determination[2][3].

Analytical Strategy: The Necessity of Orthogonality

In routine quality control, Reverse-Phase HPLC (RP-HPLC) coupled with UV detection is the default technique due to its superior sensitivity, resolution, and scalability[2]. However, HPLC purity calculations traditionally rely on Area Normalization , which assumes that the target compound and all its impurities possess identical molar absorptivities (Relative Response Factor, RRF = 1.0).

For 4,6-dichloro-5-fluoro-2-isopropylpyrimidine, this assumption is fundamentally flawed. Common process impurities, such as the hydrolysis product 4-chloro-5-fluoro-2-isopropylpyrimidin-6-ol, exhibit drastically different UV chromophores due to changes in the pyrimidine ring's electronic conjugation. To prevent over- or under-reporting of impurities, HPLC must be cross-validated against techniques that do not rely on UV absorbance, such as GC-FID (which relies on carbon oxidation) or qNMR (which relies on absolute proton resonance)[4][5].

Comparative Performance Data

The following table summarizes the quantitative performance metrics of RP-HPLC compared to its orthogonal alternatives for the analysis of this specific halopyrimidine.

Analytical ParameterRP-HPLC-UV (Primary)GC-FID (Alternative 1)1H-qNMR (Alternative 2)
Separation Mechanism Hydrophobic & π−π interactionsBoiling point & VolatilityNone (Bulk mixture analysis)
Detection Principle UV Absorbance (254 nm)Flame IonizationNuclear Magnetic Resonance
Limit of Detection (LOD) ~0.01% (Highly Sensitive)~0.05% (Moderate)~0.5% (Low Sensitivity)
RRF Dependency High (Requires correction)Low (Proportional to Carbon)None (Absolute quantitation)
Analysis Time 18 minutes25 minutes5 minutes
Best Used For Trace impurity profilingVolatile impurity detectionRRF calculation & Absolute purity

Mechanistic Insights: The Causality of Method Design

To build a self-validating analytical system, one must understand the why behind the what.

Why choose a Phenyl-Hexyl column over a standard C18 for HPLC? Standard C18 columns separate compounds based purely on hydrophobicity. However, 4,6-dichloro-5-fluoro-2-isopropylpyrimidine and its des-chloro or regioisomeric impurities have nearly identical partition coefficients (LogP). A Phenyl-Hexyl stationary phase introduces π−π electron interactions. Because the pyrimidine ring is highly electron-deficient (due to three halogen substituents), it interacts strongly with the electron-rich phenyl rings of the stationary phase, providing the orthogonal selectivity needed to resolve closely related halopyrimidines[6].

Why is qNMR the ultimate arbiter of absolute purity? Unlike chromatography, qNMR is a relative primary method; the signal intensity is directly proportional to the number of atomic nuclei, rendering the chemical structure of impurities irrelevant to the quantification of the main peak. The isopropyl group of our target compound provides a distinct, highly integrated doublet at ~1.3 ppm (6 protons), which serves as a perfect reporter signal against a certified internal standard, eliminating the need for specific impurity reference standards[2][4].

Mandatory Visualizations: Analytical Workflows

The following diagrams illustrate the logical architecture of our analytical strategy, utilizing the specific color palette required for high-contrast scientific documentation.

HPLC_Method_Dev Step1 Sample Preparation (MeCN:H2O Diluent) Step2 RP-HPLC Separation (Phenyl-Hexyl Column) Step1->Step2 10 µL Injection Step3 UV-Vis Detection (Diode Array @ 254 nm) Step2->Step3 Gradient Elution Step4 Peak Integration & Area Normalization Step3->Step4 Chromatogram Generation Step5 RRF Correction via qNMR Step4->Step5 Orthogonal Validation

Figure 1: Logical workflow for RP-HPLC purity analysis and orthogonal RRF correction via qNMR.

Cross_Validation_Logic cluster_0 Primary Method cluster_1 Orthogonal Methods HPLC RP-HPLC-UV (High Sensitivity) Decision Purity Agreement (|Δ| < 0.5%)? HPLC->Decision qNMR 1H/19F qNMR (Absolute Quantitation) qNMR->Decision GC GC-FID (Volatility-Based) GC->Decision Release Batch Release Decision->Release Yes Investigate OOS Investigation Decision->Investigate No

Figure 2: Orthogonal cross-validation strategy ensuring comprehensive purity assessment.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems containing internal System Suitability Testing (SST) criteria.

Protocol A: RP-HPLC-UV Purity Determination

1. Reagents & Equipment:

  • Column: Waters XBridge Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% v/v Trifluoroacetic acid (TFA). Note: TFA suppresses residual silanol ionization, preventing peak tailing of the weakly basic pyrimidine nitrogens.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% v/v TFA.

  • Diluent: Acetonitrile:Water (50:50, v/v).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Diode Array Detector (DAD) at 254 nm (Reference 360 nm)[6].

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 10.0 min: Linear ramp to 90% B

    • 10.0 - 13.0 min: Isocratic hold at 90% B

    • 13.0 - 13.1 min: Return to 40% B

    • 13.1 - 18.0 min: Re-equilibration.

3. System Suitability Testing (SST) - The Self-Validation Step:

  • Inject an SST resolution mixture containing 4,6-dichloro-5-fluoro-2-isopropylpyrimidine (1.0 mg/mL) spiked with 1% of its primary hydrolysis degradant.

  • Acceptance Criteria: The analytical run is only valid if the Resolution ( Rs​ ) between the main peak and the degradant is >2.0 , the Tailing Factor ( Tf​ ) is <1.5 , and the %RSD of peak area across 5 replicate injections is ≤0.5% .

Protocol B: 1 H-qNMR Absolute Purity Determination (Orthogonal Cross-Check)

1. Sample Preparation:

  • Using a calibrated microbalance ( d=0.001 mg), accurately weigh ~15.0 mg of the target halopyrimidine and ~5.0 mg of Maleic Acid (NIST Standard Reference Material, internal standard) into a single anti-static vial.

  • Dissolve the mixture in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% TMS. Transfer to a 5 mm precision NMR tube.

2. Instrument Parameters:

  • Frequency: ≥400 MHz.

  • Pulse Sequence: Standard 1D proton with 90° pulse angle (zg or zg30).

  • Relaxation Delay (D1): 30 seconds. Causality: D1 must be at least 5×T1​ (spin-lattice relaxation time) of the slowest relaxing proton to ensure 99.3% magnetization recovery. Failure to do so results in artificially skewed quantitative integration[4].

  • Number of Scans (NS): 32 or 64 (to achieve a Signal-to-Noise ratio >250:1 ).

3. Data Processing & Calculation:

  • Apply manual phase and baseline correction.

  • Integrate the Maleic Acid singlet ( δ ~6.3 ppm, 2H) and the target compound's isopropyl methyl doublet ( δ ~1.3 ppm, 6H).

  • Calculate absolute purity using the standard qNMR mass-ratio equation to verify the HPLC area normalization results[3].

References

  • Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS." Enovatia White Papers. Available at:[Link]

  • Semantic Scholar. "Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent." Semantic Scholar Corpus. Available at: [Link]

Sources

Biological Activity and Pharmacophore Comparison of 4,6-Dichloro-5-fluoro-2-isopropylpyrimidine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate pyrimidine-based scaffolds for targeted therapeutics. The compound 4,6-dichloro-5-fluoro-2-isopropylpyrimidine and its analogs serve as highly privileged, versatile intermediates in the synthesis of advanced kinase inhibitors, antiviral agents, and agricultural chemicals [1].

The unique substitution pattern of this core—a highly electronegative 5-fluoro group, a sterically tunable 2-alkyl group, and reactive 4,6-dichloro handles—creates an ideal platform for nucleophilic aromatic substitution (SNAr). This guide objectively compares the biological performance, chemical reactivity, and structural implications of the 2-isopropyl core against its cyclopropyl and methyl alternatives, providing actionable data for drug development professionals.

Structural Rationale & Pharmacophore Dynamics

The biological efficacy of the final drug candidates derived from these intermediates is fundamentally dictated by the core pyrimidine substitutions. Understanding the causality behind these structural features is critical for rational drug design:

  • 5-Fluoro Substitution: The fluorine atom serves a dual purpose. First, its strong electron-withdrawing nature lowers the pKa of adjacent amines attached at the C4/C6 positions, which significantly improves the membrane permeability and oral bioavailability of the final drug. Second, it blocks metabolic oxidation (cytochrome P450-mediated) at the C5 position, extending the compound's in vivo half-life [1].

  • 2-Isopropyl vs. Alternatives: The 2-position of the pyrimidine ring typically projects into the solvent-exposed region or a specific hydrophobic pocket of the ATP-binding site in kinases (e.g., CDK4/6 or EGFR). The isopropyl group provides optimal van der Waals contacts compared to the smaller methyl group, while offering more conformational flexibility than a rigid cyclopropyl ring [3].

  • 4,6-Dichloro Handles: These are synthetic leverage points. The differential reactivity of the two chlorines allows for precise, sequential functionalization with diverse pharmacophores (e.g., anilines and aliphatic amines) without requiring complex protecting group strategies.

Comparative Biological & Physicochemical Profiling

To objectively evaluate these analogs, we must analyze both their intrinsic chemical properties (which dictate synthesis efficiency) and the baseline biological activity of their resulting standard derivatives. The table below summarizes the performance of the core analogs when derivatized with a standard pan-kinase binding motif.

Analog CoreClogP ContributionSNAr Reactivity (C4)Steric Bulk (2-Position)Rep. Kinase IC50 (Derived)*Primary Application
2-Isopropyl (4,6-dichloro-5-fluoro)+1.5High (requires strict temp control)Moderate (Flexible)< 10 nMAnticancer (CDK/EGFR)
2-Cyclopropyl (4,6-dichloro-5-fluoro)+1.2HighModerate (Rigid)15 - 30 nMAntiviral / Anticancer
2-Methyl (4,6-dichloro-5-fluoro)+0.6Very HighLow> 50 nMBroad-spectrum Antimicrobial
Monochloro (4-chloro-5-fluoro-2-isopropyl)+1.1ModerateModerate (Flexible)< 10 nMLate-stage functionalization [2]

*Note: IC50 values represent average baseline activities when the core is derivatized into a final active pharmaceutical ingredient (API). Lower IC50 indicates higher potency.

Experimental Methodology: Self-Validating Systems

To ensure reproducible biological data, the synthesis and subsequent biological evaluation must be tightly controlled. Below are field-proven protocols for derivatizing the 4,6-dichloro-5-fluoro-2-isopropylpyrimidine core and evaluating its kinase inhibitory activity.

Protocol A: Sequential SNAr Derivatization Workflow

Causality Check: The differential reactivity of the two chlorine atoms allows for asymmetric substitution. Strict temperature control acts as a self-validating mechanism to prevent the formation of symmetrical bis-substituted byproducts.

  • Primary Substitution (C4): Dissolve 4,6-dichloro-5-fluoro-2-isopropylpyrimidine (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP). Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and the primary amine pharmacophore (1.0 eq).

  • Cold Incubation: Stir at 0°C to 20°C for 4 hours.

    • Why: The highly electron-deficient pyrimidine ring makes the first chlorine extremely labile. Higher temperatures will result in uncontrolled polysubstitution.

  • Secondary Substitution (C6): To the same reaction vessel, add the secondary amine (1.2 eq) and additional DIPEA (2.0 eq). Elevate the temperature to 90°C for 12 hours.

    • Why: The first amine donates electron density into the pyrimidine ring, deactivating it. Thermal energy is required to overcome the activation barrier for the second SNAr reaction.

  • Purification & Validation: Isolate via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA). The system is validated if the product achieves >98% purity by LC-MS, confirming the absence of unreacted intermediates.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Check: TR-FRET eliminates compound auto-fluorescence interference, providing a highly trustworthy IC50 value. The use of a ratiometric readout internally controls for well-to-well volume variations.

  • Preparation: Incubate the purified analog (serial dilutions from 10 µM to 0.1 nM) with the target kinase (e.g., CDK4/Cyclin D1) and a biotinylated peptide substrate in kinase buffer (HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Reaction: Initiate the reaction by adding ATP at the Km​ concentration for the specific kinase. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Readout: Measure the FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate the IC50 using a 4-parameter logistic curve fit.

Visualizing Workflows and Mechanisms

The following diagrams map the biological mechanism of action for the derived inhibitors and the high-throughput screening workflow used to optimize them.

Pathway Inhibitor 2-Isopropylpyrimidine Analog Kinase Target Kinase (e.g., CDK4/6) Inhibitor->Kinase Competitive ATP Binding Substrate Downstream Protein (e.g., Rb) Kinase->Substrate Blocks Phosphorylation Effector Transcription Factor (e.g., E2F) Substrate->Effector Sequesters & Inhibits Outcome Cell Cycle Arrest Effector->Outcome Prevents Proliferation

Caption: Mechanism of Action: Kinase inhibition by 2-isopropylpyrimidine analogs leading to cell cycle arrest.

Workflow Step1 1. SNAr Derivatization (C4 & C6 Substitution) Step2 2. HPLC Purification (Purity > 98%) Step1->Step2 Step3 3. TR-FRET Kinase Assay (IC50 Profiling) Step2->Step3 Decision Hit Compound? (IC50 < 10 nM) Step3->Decision Step4 4. In Vitro Cell Viability (MTT Assay) Decision->Step4 Yes Optimize Structural Optimization (Modify 2-Alkyl Group) Decision->Optimize No Optimize->Step1 Iterative Design

Caption: High-throughput screening and optimization workflow for fluoropyrimidine derivatives.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.